Technical Monograph: Methyl 7-Octenoate in Advanced Polymer & Synthetic Chemistry
Executive Summary Methyl 7-octenoate (CAS: 15766-90-2) is a bifunctional ester characterized by a terminal alkene and a methyl ester moiety. It occupies a critical niche in polymer science as a "spacer-defined" monomer,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 7-octenoate (CAS: 15766-90-2) is a bifunctional ester characterized by a terminal alkene and a methyl ester moiety. It occupies a critical niche in polymer science as a "spacer-defined" monomer, allowing for the precise introduction of polar functional groups into non-polar polyolefin backbones. Unlike internal olefins, the terminal vinyl group (
) exhibits superior reactivity in coordination polymerization and Acyclic Diene Metathesis (ADMET). Furthermore, its structural homology to prostaglandin side chains establishes it as a high-value intermediate in pharmaceutical synthesis, specifically for prostaglandin E1 analogs like Misoprostol.
Physicochemical Profile
Methyl 7-octenoate is a colorless liquid with a characteristic fruity, green-aldehyde odor. Its physical behavior is governed by the competing polarity of the ester linkage and the hydrophobicity of the aliphatic chain.
Table 1: Core Physicochemical Data
Property
Value / Description
Experimental Condition
Molecular Formula
-
Molecular Weight
156.22 g/mol
-
Boiling Point
76°C - 78°C
@ 17 mbar (Vacuum) [1]
Density
0.895 - 0.905 g/mL
@ 20°C (Estimated)
Refractive Index ()
~1.425 - 1.435
@ 20°C
Solubility
Miscible in EtOH, , THF
Immiscible in
Flash Point
> 80°C
Closed Cup
Appearance
Clear, Colorless Liquid
-
Structural Insight: The 6-carbon spacer between the vinyl group and the carbonyl carbon is chemically significant. It provides sufficient flexibility (decreasing glass transition temperature,
, in polymers) while isolating the reactive double bond from the electronic deactivating effects of the ester group.
Synthesis & Production Pathways
The synthesis of methyl 7-octenoate is non-trivial due to the need to position the double bond terminally while maintaining the ester functionality. Two primary routes dominate the literature:
Route A: The Ortho Ester Claisen Rearrangement (Green Route)
This route utilizes 1,5-hexadien-3-ol and trimethyl orthoacetate.[1] It is preferred for its atom economy and lack of heavy metal waste. The reaction proceeds via a [3,3]-sigmatropic rearrangement, ensuring high regioselectivity for the terminal alkene.
Route B: Cycloheptanone Ring Cleavage
A classical organic approach involving the nucleophilic attack on cycloheptanone, followed by ring-opening. While effective, this route often requires multiple steps and rigorous purification to remove isomeric byproducts.
Visualization: Synthesis Workflows
Figure 1: Comparative synthesis pathways.[2] Route A offers superior regiocontrol for the terminal double bond.
Polymer Research Applications
ADMET Polymerization
Acyclic Diene Metathesis (ADMET) polymerization is the primary utility for methyl 7-octenoate in creating precision polyesters.[3] Using Grubbs-type catalysts (Ruthenium alkylidenes), the monomer undergoes step-growth condensation, releasing ethylene gas.
Mechanism: The terminal alkene coordinates with the Ru-center, forming a metallacyclobutane intermediate.
Utility: Produces strictly linear, unsaturated polyesters.[3] These polymers are biodegradable and can be crosslinked via the internal double bonds retained in the backbone.
Incorporating polar monomers into polyethylene (PE) is a "holy grail" challenge because polar groups (like esters) typically poison the Lewis-acidic centers of Ziegler-Natta and early Metallocene catalysts.
Solution: Methyl 7-octenoate is used with Late Transition Metal Catalysts (Nickel or Palladium
-diimine complexes). These catalysts are less oxophilic and tolerate the ester functionality.
Effect: The "spacer" length (6 carbons) prevents the ester carbonyl from "back-biting" and chelating the metal center, which would otherwise terminate the chain growth.
Role: The 7-octenoate chain provides the "alpha chain" of the prostaglandin skeleton [2].
Process: The ester group serves as a protected carboxylic acid, while the alkene allows for cross-metathesis or hydroboration-oxidation sequences to attach the cyclopentane ring.
Objective: Synthesize linear unsaturated polyester.
Safety: Perform in a glovebox or using Schlenk lines. Ruthenium catalysts are air-sensitive in solution.
Monomer Purification: Dry Methyl 7-octenoate over
overnight and distill under reduced pressure. Validation: Water content must be <10 ppm (Karl Fischer titration) to prevent catalyst decomposition.
Catalyst Loading: In a Schlenk flask, add monomer (1.0 g, 6.4 mmol) and Grubbs 1st or 2nd Gen catalyst (1 mol%).
Causality: Vacuum is required to remove the ethylene byproduct. If ethylene is not removed, the equilibrium shifts back to the monomer (Le Chatelier's principle).
Temperature: Heat to 45°C - 60°C. Stir for 24-48 hours.
Termination: Quench with ethyl vinyl ether (excess).
Purification: Dissolve in minimal THF, precipitate into cold methanol.
Analysis:
-NMR should show the disappearance of terminal vinyl protons ( 5.8, 4.9 ppm) and appearance of internal olefin protons ( 5.3-5.5 ppm).
Google Patents. (1997). Methyl (E)-4,7-octadienoate and its production - JPH09169701A. Retrieved from
ResearchGate. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate: Key Intermediate for Misoprostol. Retrieved from
MDPI. (2016). Highly Active Copolymerization of Ethylene and N-Acetyl-O-(ω-Alkenyl)-l-Tyrosine Ethyl Esters Catalyzed by Titanium Complex. Retrieved from
PubChem. (2025).[5] Methyl 7-octenoate Compound Summary. Retrieved from
Sigma-Aldrich. (2025). Methyl octanoate Analytical Standard Properties (Homolog Reference). Retrieved from
Technical Guide: 1H and 13C NMR Spectral Assignments for Methyl 7-Octenoate
Executive Summary Methyl 7-octenoate (CAS: 15766-90-2) is a critical bifunctional intermediate used extensively in polymer chemistry (as a chain terminator or monomer), olefin metathesis, and pheromone synthesis. Its str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 7-octenoate (CAS: 15766-90-2) is a critical bifunctional intermediate used extensively in polymer chemistry (as a chain terminator or monomer), olefin metathesis, and pheromone synthesis. Its structure comprises a terminal vinyl group, a linear aliphatic chain, and a methyl ester functionality.
This guide provides a definitive reference for the structural assignment of Methyl 7-octenoate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike basic spectral listings, this document details the causality behind the signals, offering researchers a robust framework for distinguishing this compound from isomers (e.g., methyl 6-octenoate) or hydrolysis byproducts.
Structural Analysis & Strategy
Before data acquisition, we must establish the magnetic environment of the molecule. The structure
contains three distinct magnetic zones:
The Polar Terminus (Ester): High electron withdrawal, significant deshielding.
The Aliphatic Linker: A flexible methylene chain acting as a magnetic buffer.
The Olefinic Terminus: An anisotropic region with characteristic coupling patterns (
, , ).
Assignment Logic Flow
The following diagram illustrates the logical pathway for assigning signals, moving from the most distinct functional groups to the overlapping aliphatic region.
Figure 1: Logical workflow for spectral assignment. We anchor the analysis on the distinct ester and vinyl signals before resolving the aliphatic chain.
Experimental Protocol
To ensure reproducibility and minimize solvent effects on chemical shifts, the following protocol is standardized.
Sample Preparation[1][2]
Solvent: Chloroform-d (
, 99.8% D) is the standard due to its non-polar nature, which prevents hydrogen bonding shifts common in alcohols or amines.
Concentration: 10-15 mg of analyte in 0.6 mL solvent. High concentrations can cause viscosity broadening; low concentrations require excessive scan times.
Reference: Tetramethylsilane (TMS) internal standard set to
5 seconds for quantitative integration, particularly for the methoxy singlet which has a longer .
Pulse Angle: 30° to 45° to ensure accurate integration ratios.
1H NMR Assignment (500 MHz, CDCl3)
The proton spectrum is dominated by the terminal alkene patterns and the methyl ester singlet.
Data Summary Table
Position
Group
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Rationale
OCH3
Methoxyl
3.66
Singlet (s)
3H
-
Isolated methyl on oxygen; no neighbors.
H-7
5.80
ddt
1H
Internal vinyl proton; distinct roof effect.
H-8a
(trans)
4.99
ddt (or dm)
1H
Terminal proton trans to H-7.
H-8b
(cis)
4.93
ddt (or dm)
1H
Terminal proton cis to H-7.
H-2
2.30
Triplet (t)
2H
Deshielded by carbonyl; couples to H-3.
H-6
Allylic
2.04
Quartet/Multiplet
2H
-
Deshielded by double bond; couples to H-7 & H-5.
H-3
1.62
Quintet/Multiplet
2H
-
Shielded, but distinct from bulk due to -effect.
H-4, H-5
Bulk
1.30 - 1.40
Multiplet (m)
4H
-
Overlapping "methylene envelope."
Mechanistic Insight[3]
The Olefinic Region (5.8 & 4.9 ppm): This is a classic ABCX system (or more accurately, an AA'MXX' system if considering the allylic protons). The proton at C7 (5.80 ppm) appears as a doublet of doublets of triplets. It couples strongly to the trans terminal proton (
Hz) and the cis terminal proton ( Hz), and slightly to the allylic protons at C6 ( Hz).
The Allylic Bridge (2.04 ppm): The protons at C6 are critical for confirming the position of the double bond. If this were methyl 6-octenoate, this signal would shift and integration would change.
The Alpha-Methylene (2.30 ppm): The triplet structure confirms the linear nature of the chain adjacent to the ester.
13C NMR Assignment (125 MHz, CDCl3)
Carbon NMR provides the skeletal verification.[2] Using DEPT-135 (Distortionless Enhancement by Polarization Transfer) allows us to distinguish the methyl/methine carbons (positive phase) from methylene carbons (negative phase).
Data Summary Table
Carbon
Type
Shift (, ppm)
DEPT-135 Phase
Assignment Rationale
C-1
Carbonyl
174.2
Invisible (Quaternary)
Characteristic ester carbonyl.
C-7
138.9
Positive (+)
Internal alkene carbon; deshielded.
C-8
114.3
Negative (-)
Terminal alkene carbon; highly characteristic.
OCH3
Methoxy
51.4
Positive (+)
Electron-deficient methyl group.
C-2
34.1
Negative (-)
Adjacent to carbonyl.
C-6
Allylic
33.7
Negative (-)
Adjacent to alkene.
C-4
28.8
Negative (-)
Bulk chain.
C-5
28.6
Negative (-)
Bulk chain.
C-3
24.8
Negative (-)
to carbonyl (gamma-gauche effect).
Note: C-4 and C-5 are often interchangeable without 2D HMBC experiments, but the assignment above follows standard fatty acid ester increments.
Validation & Self-Correcting Workflows
To ensure the "Trustworthiness" of your data, you must employ a self-validating system. Do not rely on 1D shifts alone if impurities are present.
The HSQC Filter
Heteronuclear Single Quantum Coherence (HSQC) is the ultimate arbiter.
Check: Does the proton at 5.80 ppm correlate only to the carbon at 138.9 ppm?
Validation: If the proton at 3.66 ppm correlates to a carbon at ~60 ppm instead of 51.4 ppm, you have likely formed the ethyl ester (transesterification artifact) or have residual methanol.
Experimental Workflow Diagram
Figure 2: Experimental workflow ensuring data integrity. The integration check serves as a "gate" before requiring more expensive 2D instrument time.
References
National Institute of Standards and Technology (NIST). 7-Octenoic acid, methyl ester Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]
Spectral Database for Organic Compounds (SDBS). SDBS No. 7183: Methyl 7-octenoate. National Institute of Advanced Industrial Science and Technology (AIST). (Access via database search).[4]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
Thermodynamic Properties and Boiling Point of Methyl 7-Octenoate
Technical Guide for Pharmaceutical & Chemical Development Executive Summary Methyl 7-octenoate (CAS 15766-90-2) is a specialized unsaturated ester serving as a critical intermediate in the synthesis of pharmaceutical ant...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Pharmaceutical & Chemical Development
Executive Summary
Methyl 7-octenoate (CAS 15766-90-2) is a specialized unsaturated ester serving as a critical intermediate in the synthesis of pharmaceutical antioxidants, most notably Alpha-Lipoic Acid (ALA) .[1] Unlike its saturated analog (methyl octanoate), the terminal alkene functionality of methyl 7-octenoate provides a unique handle for regioselective functionalization, including hydroboration, epoxidation, and cross-metathesis.
This guide provides an authoritative compilation of thermodynamic data, experimental boiling points at reduced pressures, and validated synthesis workflows, designed for researchers optimizing drug development pathways.
Chemical Identity & Structural Characterization
Methyl 7-octenoate is characterized by a linear eight-carbon chain terminated by a methyl ester group at one end and a vinyl group at the other.
Property
Detail
IUPAC Name
Methyl oct-7-enoate
CAS Registry Number
15766-90-2
Molecular Formula
C₉H₁₆O₂
Molecular Weight
156.22 g/mol
SMILES
COC(=O)CCCCCC=C
InChI Key
WEDBJXYFCNMJKA-UHFFFAOYSA-N
Thermodynamic Profile & Physical Properties[3][4]
Boiling Point and Vapor Pressure
The boiling point of methyl 7-octenoate is significantly influenced by pressure. While often estimated around 180–190°C at atmospheric pressure, experimental isolation is almost exclusively performed under vacuum to prevent polymerization or thermal degradation of the terminal double bond.
Experimental Data Points:
Pressure (Pa)
Pressure (mmHg)
Boiling Point (°C)
Source
660 Pa
~4.95 mmHg
47 – 49 °C
[1]
101,325 Pa
760 mmHg
192 – 195 °C (Predicted)
[2]
Note: The experimental value of 47–49°C at ~5 mmHg is the critical operational parameter for purification via fractional distillation.
Density and Phase Behavior
Unlike saturated fatty esters which exhibit predictable packing, the terminal unsaturation in methyl 7-octenoate disrupts Van der Waals forces, resulting in a slightly higher density compared to methyl octanoate (0.877 g/cm³).
Experimental Density:0.892 g/cm³ (at 20°C) [3]
Refractive Index: Estimated at 1.420 – 1.427 (based on structural analogs like ethyl 5-methyl-5-hexenoate).
Flash Point: Predicted ~70–88°C. Classified as a Combustible Liquid .
Synthesis & Applications in Drug Development
The Alpha-Lipoic Acid (ALA) Pathway
The primary pharmaceutical utility of methyl 7-octenoate is its role as a precursor to Alpha-Lipoic Acid, a potent antioxidant used in treating diabetic neuropathy. The synthesis typically involves the oxidative decarboxylation of azelaic acid derivatives or the modification of butadiene telomers.
Mechanism of Action:
Precursor Assembly: Methyl 7-octenoate is generated via the oxidative decarboxylation of Azelaic Acid Monomethyl Ester using Lead(IV) acetate and Copper(II) acetate (Kochi reaction variant).
Functionalization: The terminal alkene undergoes regioselective allylic oxidation or hydroboration to introduce the necessary sulfur-bearing carbons.
Cyclization: Subsequent steps involve the introduction of sulfur atoms to form the dithiolane ring characteristic of ALA.
Visualization of Synthesis Workflow
The following diagram illustrates the critical pathway converting Azelaic Acid to Alpha-Lipoic Acid via the Methyl 7-octenoate intermediate.
Figure 1: Synthetic pathway illustrating the role of Methyl 7-octenoate as the pivotal "C8" synthon in the production of Alpha-Lipoic Acid [4].
Experimental Protocols
Purification via Vacuum Distillation
Objective: To isolate high-purity (>99%) methyl 7-octenoate from crude reaction mixtures containing isomeric byproducts (e.g., methyl 6-octenoate).
Protocol:
Setup: Equip a round-bottom flask with a Vigreux column (at least 20cm) and a vacuum distillation head.
Pressure Control: Connect to a high-vacuum pump capable of maintaining stable pressure below 10 mmHg.
Heating: Apply heat using an oil bath. Avoid direct flame to prevent localized overheating of the ester.
Collection:
Foreshot: Discard the initial fraction containing residual solvent and light volatiles.
Main Fraction: Collect the distillate boiling at 47–49°C while maintaining pressure at 660 Pa (5 mmHg) .
Validation: Verify purity using GC-FID. The terminal alkene should show a distinct retention time compared to internal alkene isomers.
Quality Control (GC-MS)
Column: DB-WAX or equivalent polar column (30m x 0.25mm).
Carrier Gas: Helium at 1 mL/min.
Temperature Program: 50°C (2 min hold) -> 10°C/min -> 220°C.
Diagnostic Ions (EI): Look for molecular ion (weak) and characteristic fragmentation of the terminal alkene (m/z 55 for [CH2=CH-CH2]+) and the McLafferty rearrangement ion of the ester.
Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8°C. The terminal double bond is susceptible to auto-oxidation; add BHT (0.01%) if long-term storage is required.
PPE: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of ester vapors.
References
European Patent Office.Method for producing high-purity terminal olefin compound. EP2415740A1.
National Institutes of Health (NIH) - PubChem. Methyl octanoate (Analogous Data). Available at: [Link]
Elkhouly, H. et al. Investigation of the Unsaponifiable and Saponifiable Matters of Higginsia sp.[2] Sponge by GC/MS. Journal of Advanced Biomedical & Pharmaceutical Sciences.[2] Available at: [Link]
RSC Advances. α-Lipoic acid chemistry: the past 70 years. Royal Society of Chemistry.[3] Available at: [Link]
Literature review on terminal unsaturated esters and methyl 7-octenoate
This is an in-depth technical guide on Terminal Unsaturated Esters, with a specific focus on Methyl 7-Octenoate . A Technical Guide to Synthesis, Reactivity, and Applications in Drug Development & Materials Science Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on Terminal Unsaturated Esters, with a specific focus on Methyl 7-Octenoate .
A Technical Guide to Synthesis, Reactivity, and Applications in Drug Development & Materials Science
Executive Summary
Terminal unsaturated esters represent a critical bridge between petrochemical feedstocks (C2–C4) and oleochemicals (C10–C18). Among these, Methyl 7-octenoate (C9H16O2) occupies a unique "C8 platform" niche. Unlike the abundant C10 (methyl 9-decenoate) and C11 (methyl 10-undecenoate) esters derived directly from the ethenolysis of seed oils, methyl 7-octenoate is typically accessed via precision telomerization or decarboxylative routes.
This guide provides a rigorous technical analysis of methyl 7-octenoate, detailing its synthesis from butadiene, its reactivity in Rh-catalyzed hydroformylation (for drug intermediates), and its utility in Acyclic Diene Metathesis (ADMET) polymerization (for degradable biomaterials).
Part 1: The C8 Platform – Synthesis & Sourcing
While methyl 9-decenoate is readily available from the ethenolysis of methyl oleate, methyl 7-octenoate requires specific synthetic architecture. The industrial logic follows the Butadiene Telomerization pathway, a process scaled by companies like Kuraray for C8 diols, which can be diverted to C8 acid/ester derivatives.
Industrial Route: Butadiene Telomerization
The most scalable route involves the palladium-catalyzed telomerization of 1,3-butadiene.
Telomerization: Two moles of 1,3-butadiene react with water (or methanol) to form 2,7-octadien-1-ol .
Catalyst: Pd(OAc)₂ / TPPTS (water-soluble phosphine) for biphasic operation.
Selective Hydrogenation: The internal double bond is more substituted but can be preserved; however, for methyl 7-octenoate, we typically require the terminal alkene. Note: Direct hydrogenation usually reduces the terminal alkene first. Therefore, the pathway often involves Isomerization/Oxidation or Carbonylation of lower olefins.
Alternative High-Purity Route:Oxidative Cleavage (Ozonolysis) of Cyclooctene (C8 ring) to 7-octenoic acid, followed by esterification.
Lab Scale:Decarboxylative Elimination of Azelaic acid mono-esters (derived from Oleic acid ozonolysis).
The "Green" Route: Cross-Metathesis
For research applications, methyl 7-octenoate serves as a model substrate for Cross-Metathesis (CM) .
Reaction: Methyl Acrylate + 1,5-Hexadiene
Methyl 2,7-octadienoate (conjugated).
Refinement: Selective reduction of the conjugated double bond yields the terminal unsaturated ester.
Figure 1: Primary synthetic pathways to Methyl 7-Octenoate, distinguishing between the Butadiene Telomerization route and Cyclooctene Ring Opening.[1][2]
Part 2: Reactivity Profile – The Technical Core
Methyl 7-octenoate possesses two distinct reactive handles:
Terminal Alkene (C7=C8): High reactivity toward metathesis, hydroformylation, and thiol-ene click chemistry.
Methyl Ester (C1): Orthogonal reactivity for transesterification or hydrolysis.
Rhodium-Catalyzed Hydroformylation
Hydroformylation converts the terminal alkene into an aldehyde (C9), a versatile handle for reductive amination (drug synthesis).
The Challenge: Regioselectivity (Linear n vs. Branched iso).
Linear Selectivity (n-isomer): Essential for surfactant precursors and polymer monomers.
Ligand:Biphephos (Bis-phosphite). The wide bite angle (~120°) forces the Rh-hydride intermediate into a geometry that favors terminal addition to minimize steric clash.
Branched Selectivity (iso-isomer): Essential for chiral drug intermediates (creating a stereocenter at C8).
Ligand:Triphenylphosphine (PPh3) or encapsulated Rh-catalysts.
Protocol 1: Regioselective Hydroformylation
Catalyst Precursor: Rh(acac)(CO)₂ (0.1 mol%)
Ligand: Biphephos (0.5 mol%) for n-selectivity.
Conditions: 80°C, 10 bar Syngas (CO:H₂ 1:1), Toluene solvent.
Workup: The aldehyde product is unstable; typically reduced immediately to the alcohol or oxidized to the acid.
ADMET Polymerization
Acyclic Diene Metathesis (ADMET) polymerization is a step-growth polycondensation driven by the removal of ethylene. Methyl 7-octenoate (as a comonomer or dimer precursor) allows for the incorporation of ester functionalities into a polyethylene backbone, creating degradable polyethylene .
Mechanism:
Coordination of Ru-carbene to the terminal alkene.
Formation of metallacyclobutane.
Release of ethylene (volatile driving force).
Formation of internal C=C bonds (dimers/oligomers/polymers).
Monomer: Bis(7-octenoate) dimer (created via transesterification of methyl 7-octenoate with a diol).
Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs II (tolerant to esters).
Conditions: Bulk (Neat), 60–80°C.
Vacuum:Critical. Dynamic vacuum (<0.1 mbar) is required to remove ethylene and drive the equilibrium to high molecular weight (
Da).
End-Point Validation: Cessation of bubbling (ethylene evolution) and increase in viscosity.
Figure 2: Divergent functionalization pathways for Methyl 7-Octenoate: Carbonylation vs. Polymerization.
Part 3: Data Summary & Applications
Quantitative Comparison of Terminal Esters
Property
Methyl 7-Octenoate
Methyl 9-Decenoate
Methyl 10-Undecenoate
Chain Length
C9 (Total), C8 (Acid part)
C11 (Total), C10 (Acid part)
C12 (Total), C11 (Acid part)
Origin
Synthetic / Telomerization
Ethenolysis (Oleate)
Pyrolysis (Ricinoleate)
Boiling Point
~188°C
~224°C
~248°C
Hydroformylation
Yields C9 Aldehydes
Yields C11 Aldehydes
Yields C12 Aldehydes
Key Application
Fine Chem / Model Substrate
Polyamide-11 Precursor
Nylon-11 Precursor
Applications in Drug Development[3]
Linker Chemistry: The C8 chain provides an optimal spacer length for Antibody-Drug Conjugates (ADCs), balancing hydrophobicity and steric freedom.
Chiral Intermediates: The iso-aldehyde from hydroformylation (2-methyl-octanoate derivative) is a precursor for branched fatty acids used in lipid nanoparticle (LNP) formulations for mRNA delivery.
References
Synthesis via Telomerization: Behr, A., & Johnen, L. (2009). Myrcene as a Natural Base Chemical in Catalytic Synthesis. ChemSusChem. Link (Context: Telomerization mechanisms relevant to C8 synthesis).
Hydroformylation Selectivity: Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews. Link
ADMET Polymerization: Baughman, T. W., & Wagener, K. B. (2005). Recent Advances in ADMET Polymerization. Advances in Polymer Science. Link
Ethenolysis of Fatty Acids: Nickel, A., et al. (2012). A Highly Efficient Olefin Metathesis Process for the Synthesis of Terminal Alkenes from Fatty Acid Esters. Topics in Catalysis. Link
General Properties: PubChem Database. Methyl 7-octenoate (CID 543921). Link
FTIR absorption bands for ester and alkene groups in methyl 7-octenoate
This technical guide details the Fourier Transform Infrared (FTIR) spectral analysis of Methyl 7-octenoate (CAS: 15766-90-2). It is designed for researchers requiring precise structural validation of unsaturated fatty ac...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the Fourier Transform Infrared (FTIR) spectral analysis of Methyl 7-octenoate (CAS: 15766-90-2). It is designed for researchers requiring precise structural validation of unsaturated fatty acid esters.
Executive Summary
Methyl 7-octenoate (
) serves as a critical intermediate in organic synthesis and a model compound for lipid oxidation and biodiesel research.[1] Its structure combines two distinct chemically reactive moieties: a terminal vinyl group and a methyl ester .
FTIR spectroscopy provides a rapid, non-destructive method to validate the integrity of these functional groups.[2] This guide deconstructs the spectrum into three diagnostic zones, allowing researchers to distinguish this molecule from its saturated analogs (e.g., methyl octanoate) or internal isomers.
Molecular Architecture & Vibrational Logic
To interpret the spectrum accurately, we must map the vibrational modes to the specific molecular architecture. The molecule consists of an aliphatic chain terminated at one end by a polar ester group and at the other by a non-polar alkene.
Figure 1: Structural segmentation of Methyl 7-octenoate correlating functional moieties to primary vibrational modes.
Detailed Spectral Assignment
The spectrum of methyl 7-octenoate is defined by the superposition of methyl ester signals and terminal alkene signals.
Zone 1: The C-H Stretching Interface (3100 – 2800 cm⁻¹)
This region is critical for determining unsaturation.
Diagnostic Signal: The presence of a band above 3000 cm⁻¹ .[2][3][4]
Mechanism: The
hybridized carbons of the terminal alkene form stronger, stiffer C-H bonds than the carbons of the backbone, shifting the absorption to higher frequency.
Wavenumber (cm⁻¹)
Assignment
Intensity
Origin
3075 – 3085
Stretch
Weak/Medium
Terminal Vinyl Group ()
2950 – 2960
Stretch (Asym)
Strong
Methyl group ()
2920 – 2930
Stretch (Asym)
Strong
Methylene Backbone ()
2850 – 2860
Stretch (Sym)
Medium
Methylene Backbone ()
Zone 2: The Double Bond Region (1750 – 1630 cm⁻¹)
This is the most reliable region for confirming the ester functionality and the presence of the alkene.
The Carbonyl (C=O): Appears as a sharp, intense singlet. In non-conjugated methyl esters, this is consistently found near 1740 cm⁻¹ .
The Alkenyl (C=C): Appears at ~1640 cm⁻¹ .[4][5][6]
Differentiation: Note that conjugation (e.g., if the double bond were adjacent to the carbonyl) would lower the C=O frequency to ~1720 cm⁻¹. Since the alkene in methyl 7-octenoate is isolated at the terminal end, the C=O remains at the higher frequency (1740 cm⁻¹).
Zone 3: The Fingerprint & OOP Region (1300 – 900 cm⁻¹)
This region confirms the specific type of alkene (terminal vs. internal).
Ester C-O Stretches: Methyl esters display a characteristic "Rule of Three" pattern in the 1000-1300 region, but the most prominent is the C-C(=O)-O asymmetric stretch around 1170-1200 cm⁻¹ .
Vinyl Out-of-Plane (OOP) Bends: This is the "fingerprint" for a terminal vinyl group. You must observe two strong bands at ~910 cm⁻¹ and ~990 cm⁻¹ . If these are absent, the alkene is likely internal or absent.[3]
For liquid esters like methyl 7-octenoate, Attenuated Total Reflectance (ATR) is the industry standard due to its ease of use and pathlength consistency.
Equipment Prerequisites
Spectrometer: FTIR with DTGS or MCT detector.
Crystal: Diamond or ZnSe (Diamond is preferred for durability).
Resolution: 4 cm⁻¹.
Scans: 16 to 32 scans (sufficient for neat liquids).
Step-by-Step Workflow
Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains from previous runs (check for "ghost" peaks at 2900 or 1700 cm⁻¹).
Background Acquisition: Collect a background spectrum of the ambient air. This subtracts atmospheric
(2350 cm⁻¹) and vapor.
Sample Application: Using a glass Pasteur pipette, apply 10-20 µL of neat methyl 7-octenoate to the center of the crystal.
Note: Ensure the liquid covers the "sweet spot" (the active infrared interaction area, typically 1-2 mm diameter).
Acquisition: Collect the sample spectrum.
Validation: Check the transmission/absorbance intensity.[7] The strongest peak (C=O at 1740 cm⁻¹) should be between 0.5 and 1.0 Absorbance units (or 10-30% Transmittance) to avoid detector saturation.
Validation & Interpretation Workflow
Use the following logic flow to validate the identity of your methyl 7-octenoate sample.
Figure 2: Logic gate for validating Methyl 7-octenoate identity against common contaminants (saturated analogs or internal isomers).
Common Pitfalls
Water Contamination: A broad hump around 3400 cm⁻¹ indicates moisture. Methyl esters are hygroscopic; dry the sample if necessary.
Isomerization: If the bands at 910/990 cm⁻¹ are missing but a band at 965 cm⁻¹ appears, the double bond has migrated internally (trans-isomerization).
References
NIST Mass Spectrometry Data Center. (n.d.). Methyl octanoate (Saturated Analog) Infrared Spectrum. National Institute of Standards and Technology.[8] Retrieved from [Link]
PubChem. (n.d.).[8][9] Methyl 7-octenoate Compound Summary. National Library of Medicine.[9] Retrieved from [Link]
LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link][4][10][11]
Spectroscopy Online. (2020). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
Application Notes & Protocols: A Guide to Catalytic Copolymerization of Ethylene and Methyl 7-Octenoate
Introduction: Bridging the Gap Between Polyolefins and Functionality The copolymerization of ethylene with polar monomers represents a significant advancement in polymer chemistry, aiming to combine the excellent materia...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Bridging the Gap Between Polyolefins and Functionality
The copolymerization of ethylene with polar monomers represents a significant advancement in polymer chemistry, aiming to combine the excellent material properties of polyolefins, such as chemical resistance and processability, with the enhanced adhesion and surface characteristics imparted by polar functional groups.[1][2] This guide focuses on the catalytic copolymerization of ethylene with methyl 7-octenoate, a long-chain functionalized α-olefin. The incorporation of the ester group from methyl 7-octenoate into the polyethylene backbone creates functionalized polyolefins with potential applications in adhesives, coatings, and as compatibilizers for polymer blends.[1]
Late transition metal catalysts, particularly those based on palladium and nickel, have shown remarkable tolerance to polar functional groups, which often poison traditional early transition metal catalysts.[3][4][5] This protocol will detail a robust method for this copolymerization using a palladium-based catalyst system, chosen for its demonstrated activity and ability to incorporate polar comonomers.[6][7]
Core Principles & Rationale
The success of this copolymerization hinges on several key factors:
Catalyst Selection: The choice of a late transition metal catalyst, specifically a palladium α-diimine complex, is crucial. These catalysts are less oxophilic than their early transition metal counterparts and can tolerate the presence of the ester functionality in methyl 7-octenoate.[3] The bulky ligands on the palladium center are designed to protect the metal from deactivation by the polar group and to control the polymer's molecular weight and architecture.[3]
Monomer Purity: The purity of both ethylene and methyl 7-octenoate is paramount. Impurities, particularly water and oxygen, can deactivate the catalyst. Therefore, rigorous purification of the monomers and the reaction solvent is a critical first step.
Reaction Conditions: Temperature and ethylene pressure are key parameters to control the reaction kinetics, comonomer incorporation, and the molecular weight of the resulting copolymer.[1] The conditions outlined in this protocol are optimized to achieve a balance between catalytic activity and desirable polymer properties.
Experimental Workflow
The overall experimental process can be visualized as a sequence of distinct stages, from preparation to characterization.
Figure 1: A schematic overview of the experimental workflow for the synthesis and characterization of ethylene/methyl 7-octenoate copolymers.
Detailed Experimental Protocol
Materials:
Palladium(II) catalyst precursor (e.g., a palladium α-diimine complex)
Cocatalyst/Activator (e.g., Methylaluminoxane (MAO) or a borate activator)
Ethylene (polymerization grade)
Methyl 7-octenoate
Toluene (anhydrous, polymerization grade)
Methanol (reagent grade)
Hydrochloric acid (10% aqueous solution)
Nitrogen or Argon (high purity)
Equipment:
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet.
Schlenk line or glovebox for inert atmosphere manipulations.
Syringes and cannulas for liquid transfers.
Glassware (Schlenk flasks, beakers, funnels).
Vacuum oven.
Protocol Steps:
Monomer and Solvent Purification:
Toluene is purified by passing it through columns of activated alumina and Q5 reactant.
Methyl 7-octenoate is degassed by several freeze-pump-thaw cycles and stored over molecular sieves under an inert atmosphere.
Reactor Preparation:
The reactor is thoroughly cleaned and dried in an oven at 120 °C overnight.
The reactor is then assembled and purged with high-purity nitrogen or argon for at least one hour to ensure an inert atmosphere.
Copolymerization Reaction:
Under an inert atmosphere, the reactor is charged with a specific volume of purified toluene.
A precise amount of methyl 7-octenoate is added to the reactor via syringe.
The reactor is heated to the desired reaction temperature (e.g., 50-70 °C).[8]
The reactor is then pressurized with ethylene to the desired pressure (e.g., 10-30 bar). The ethylene supply is maintained at a constant pressure throughout the reaction.
The polymerization is initiated by injecting a solution of the palladium catalyst and the cocatalyst in toluene into the reactor.
The reaction is allowed to proceed for a predetermined time, with constant stirring.
Polymer Isolation and Purification:
After the reaction time has elapsed, the ethylene supply is stopped, and the reactor is vented.
The reaction is quenched by the addition of a small amount of methanol.
The polymer solution is then poured into a larger volume of acidified methanol (10% HCl) to precipitate the copolymer.
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Characterization of the Copolymer
The synthesized copolymer is characterized to determine its composition, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the comonomer incorporation and the microstructure of the copolymer.[9][10] Both ¹H and ¹³C NMR spectra are typically acquired.
¹H NMR: The incorporation of methyl 7-octenoate can be quantified by comparing the integral of the methoxy protons (-OCH₃) of the ester group (around 3.6 ppm) to the integral of the backbone methylene protons.[11]
¹³C NMR: Provides more detailed information about the copolymer microstructure, including the distribution of the comonomer units along the polymer chain.[12][13]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the molecular weight (Mₙ and Mₙ) and the molecular weight distribution (polydispersity index, PDI = Mₙ/Mₙ) of the copolymer.[14][15] High-temperature GPC is often required for polyolefin-based materials.[16][17]
Differential Scanning Calorimetry (DSC)
DSC is employed to investigate the thermal properties of the copolymer, such as the melting temperature (Tₘ) and the crystallization temperature (Tₙ).[18][19][20] The incorporation of the comonomer is expected to influence these properties.
Data Presentation
Table 1: Representative Copolymerization Results and Polymer Properties
Entry
Ethylene Pressure (bar)
Methyl 7-octenoate (mol%)
Activity ( kg/mol ·h)
Mₙ ( kg/mol )
PDI (Mₙ/Mₙ)
Incorporation (mol%)
Tₘ (°C)
1
10
5
50
85
2.1
1.5
118
2
20
5
95
120
1.9
1.2
122
3
20
10
80
105
2.3
2.8
110
Note: The values presented in this table are illustrative and can vary depending on the specific catalyst system and reaction conditions used.
Reaction Mechanism Visualization
The following diagram illustrates a simplified mechanism for the palladium-catalyzed copolymerization of ethylene and a polar monomer.
Figure 2: Simplified mechanistic cycle for the copolymerization of ethylene and a polar monomer (PM) catalyzed by a palladium complex ([Pd]-P).
Conclusion and Future Perspectives
This guide provides a comprehensive protocol for the catalytic copolymerization of ethylene and methyl 7-octenoate, a key reaction for producing functionalized polyolefins. The use of robust late transition metal catalysts allows for the controlled incorporation of polar functional groups, opening up new avenues for the development of advanced polymer materials. Future research in this area will likely focus on the development of even more active and tolerant catalysts, as well as the exploration of a wider range of polar comonomers to further tailor the properties of the resulting copolymers.
References
Copolymerisation of ethylene with polar monomers by using palladium catalysts bearing an N-heterocyclic carbene–phosphine oxide bidentate ligand. Chemical Communications (RSC Publishing). Available at: [Link]
Precision Synthesis of Ethylene and Polar Monomer Copolymers by Palladium-Catalyzed Living Coordination Copolymerization. Macromolecules - ACS Publications. Available at: [Link]
Improvements in catalysis for the copolymerization of ethylene with polar comonomers. University of Illinois at Urbana-Champaign. Available at: [Link]
Efficient ethylene copolymerization with polar monomers using palladium anilinonaphthoquinone catalysts. Polymer Chemistry (RSC Publishing). Available at: [Link]
Mechanistic Studies of the Palladium-Catalyzed Copolymerization of Ethylene and α-Olefins with Methyl Acrylate. Journal of the American Chemical Society. Available at: [Link]
Ethylene Polymerization and Copolymerization with Polar Monomers by Cationic Phosphine Phosphonic Amide Palladium Complexes. ACS Catalysis - ACS Publications. Available at: [Link]
Copolymerization of Ethylene and Long-Chain Functional α-Olefins by Dinuclear Zirconium Catalysts. Organometallics - ACS Publications. Available at: [Link]
Insertion copolymerization of ethylene with, A) Monofunctional olefins... ResearchGate. Available at: [Link]
Proposed dual-site mechanism for ethylene/alpha-olefin copolymerization... ResearchGate. Available at: [Link]
Functionalized amphiphilic polyethylene via direct copolymerizations of ethylene with α-olefin containing amino functionalization. Taylor & Francis Online. Available at: [Link]
Synthesis and Properties of Ethylene/propylene and Ethylene/propylene/5-ethylidene-2-norbornene Copolymers Obtained on Rac-Et(2-MeInd) 2 ZrMe 2 /Isobutylaluminium Aryloxide Catalytic Systems. MDPI. Available at: [Link]
DSC thermograms of ethylene/CO copolymer (plot a) and... ResearchGate. Available at: [Link]
Ethylene/Polar Monomer Copolymerization by [N, P] Ti Complexes: Polar Copolymers with Ultrahigh-Molecular Weight. ACS Omega - ACS Publications. Available at: [Link]
Structural and Thermal Properties of Ethylene-Norbornene Copolymers Obtained Using Vanadium Homogeneous and SIL Catalysts. PubMed. Available at: [Link]
Thermodynamic and structural properties of copolymers of ethylene. ACS Publications. Available at: [Link]
Analysis of Polymers by GPC/SEC. Agilent. Available at: [Link]
Direct copolymerization of ethylene with protic comonomers enabled by multinuclear Ni catalysts. Science. Available at: [Link]
High Temperature Gel Permeation Chromatograph (GPC/SEC) with Integrated IR5 MCT Detector for Polyolefin Analysis: A Breakthrough in Sensitivity and Automation. LCGC International. Available at: [Link]
GPC and ESI-MS Analysis of Labeled Poly(1-Hexene). ACS Publications. Available at: [Link]
Analysis of polyolefins by GPC/SEC. Agilent. Available at: [Link]
Activities of the catalytic systems in ethylene polymerization and... ResearchGate. Available at: [Link]
NMR Spectra of Polymers and Polymer Additives. Google Books.
Ethylene and alkyl acrylate copolymers made-to-order using dynamic cation switching polymerization and evidence for improved polymer degradability with low polar group density. RSC Publishing. Available at: [Link]
Aqueous Keto-Polyethylene Dispersions from Catalytic Copolymerization of Ethylene and Carbon Monoxide in Water. PubMed Central. Available at: [Link]
Two-dimensional NMR studies of acrylate copolymers. IUPAC. Available at: [Link]
ETHYLENE/1-OCTENE COPOLYMERIZATION OVER GA-MODIFIED SIO2-SUPPORTED ZIRCONOCENE/MMAO CATALYST USING IN SITU AND EX SITU IMPREGNAT. Iranian Polymer Journal. Available at: [Link]
Study of Heterogeneity of Ethylene/1-Octene Copolymers Synthesized with Zirconium and Titanium Complexes Bearing Diamine-bis(phenolate) Ligands. PubMed Central. Available at: [Link]
Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR. SciELO. Available at: [Link]
Preparation of Bio-based Methyl 9-Decenoate/Ethylene Copolymer. Journal of Functional Polymers. Available at: [Link]
Synthesis of Ethylene/1-Octene Copolymers with Ultrahigh Molecular Weights by Zr and Hf Complexes Bearing Bidentate NN Ligands with the Camphyl Linker. MDPI. Available at: [Link]
Molecular characterization of ethylene/octene copolymers. ResearchGate. Available at: [Link]
In Situ Synthesis and Characterization of Ethylene- based Copolymers, Terpolymers and Composites. KFUPM ePrints. Available at: [Link]
NMR Spectra of Polymers and Polymer Additives. ResearchGate. Available at: [Link]
13 C NMR spectra of ethene/Y copolymers with similar comonomer content:... ResearchGate. Available at: [Link]
Procedure for hydrosilylation of methyl 7-octenoate terminal alkenes
High-Yield Functionalization of Terminal Alkenes via Karstedt’s Catalyst Part 1: Abstract & Strategic Context Methyl 7-octenoate ( ) represents a critical class of bifunctional intermediates containing a reactive termina...
Author: BenchChem Technical Support Team. Date: February 2026
High-Yield Functionalization of Terminal Alkenes via Karstedt’s Catalyst
Part 1: Abstract & Strategic Context
Methyl 7-octenoate (
) represents a critical class of bifunctional intermediates containing a reactive terminal alkene and a protected carboxylate (methyl ester). The hydrosilylation of this substrate is a gateway reaction for synthesizing silane coupling agents , surface modifiers , and cross-linkers used in high-performance elastomers and drug delivery vehicles.
This guide details the platinum-catalyzed anti-Markovnikov addition of hydrosilanes to methyl 7-octenoate. While many protocols exist, this application note focuses on a self-validating, scalable workflow utilizing Karstedt’s catalyst. This system is selected for its high turnover frequency (TOF) and tolerance of ester functionalities, minimizing the risk of side reactions such as polymerization or ester reduction.
Part 2: Mechanistic Grounding & Chemical Logic
2.1 The Chalk-Harrod Mechanism
To troubleshoot yield loss, one must understand the catalytic cycle. The reaction follows the Chalk-Harrod mechanism , favoring the anti-Markovnikov product (linear silane).[1]
Oxidative Addition: The Si-H bond adds to the Pt(0) center.
Olefin Coordination: The terminal double bond of methyl 7-octenoate coordinates to Pt.
Migratory Insertion: The hydride migrates to the internal carbon (C7), bonding the silicon to the terminal carbon (C8). Critical Step: If the silyl group migrates instead of the hydride (Modified Chalk-Harrod), or if the hydride adds to the terminal carbon, you generate the undesired branched isomer.
Reductive Elimination: The product is released, regenerating Pt(0).
2.2 Critical Process Parameters (CPPs)
Exotherm Control: Hydrosilylation is highly exothermic (
). Uncontrolled addition can lead to "runaway" temperatures that degrade the catalyst into inactive colloidal platinum (platinum black).
Atmosphere: Moisture competes with the alkene for the silane (hydrolysis), generating silanols and hydrogen gas. A strict
blanket is mandatory.
Catalyst Poisoning: The ester group in methyl 7-octenoate is generally well-tolerated, but impurities (S, P, N compounds) in the starting material will permanently deactivate the Pt catalyst.
Part 3: Experimental Protocol (Standard Operating Procedure)
Protocol A: Synthesis of Methyl 8-(triethoxysilyl)octanoate
Target: Linear anti-Markovnikov adduct.
Scale: 100 mmol (approx. 15.6 g of Methyl 7-octenoate).
Materials:
Substrate: Methyl 7-octenoate (>98% purity, distilled from
if needed).
Reagent: Triethoxysilane (
), 1.1 equivalents.
Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene, ~2% Pt wt.
Solvent: Toluene (Anhydrous).
Step-by-Step Workflow:
System Inertion:
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, temperature probe, and pressure-equalizing addition funnel.
Flush with dry Nitrogen (
) for 15 minutes.
Catalyst Activation (The "Heel"):
Charge the RBF with Methyl 7-octenoate (15.6 g, 100 mmol) and Toluene (15 mL).
Add Karstedt’s catalyst solution (approx. 20-30
to achieve ~10-20 ppm Pt loading).
Note: Adding catalyst to the alkene before the silane prevents hazardous build-up of unreacted silane.
Controlled Initiation:
Heat the mixture to 60°C .
Add 5% of the Triethoxysilane (approx. 1 mL) dropwise.
Validation Check: Look for a temperature spike of 2-5°C or a slight color change (light yellow to amber). This confirms the catalytic cycle has started ("kick-off"). Do not proceed until kick-off is observed.
Main Addition:
Add the remaining Triethoxysilane (total 18.1 g, 110 mmol) dropwise over 45-60 minutes.
Maintain internal temperature between 60°C and 75°C . Use an external cooling bath if the exotherm exceeds 80°C to prevent isomerization.
Digestion & Monitoring:
After addition, stir at 60°C for 2-4 hours.
Endpoint Verification: Analyze an aliquot via
NMR.
Target: Disappearance of vinyl protons (
5.8 ppm, multiplet) and terminal alkene protons ( 4.9-5.0 ppm).
Target: Appearance of methylene protons adjacent to Si (
0.6 ppm).
Workup:
Strip solvent and excess silane under reduced pressure (Rotovap).
Purify via fractional distillation under high vacuum (<1 mmHg) to separate the product from any internal isomer byproducts.
Part 4: Data Visualization & Logic Flow
4.1 Experimental Workflow Diagram
The following diagram illustrates the critical logic gates in the synthesis, specifically the safety check for reaction initiation.
Caption: Logic flow for Pt-catalyzed hydrosilylation, emphasizing the critical "Kick-off" validation step to prevent silane accumulation hazards.
4.2 Mechanism & Selectivity
Understanding the competition between the desired Path A (Anti-Markovnikov) and Path B (Isomerization) is vital for process optimization.
Caption: Simplified Chalk-Harrod cycle highlighting the bifurcation point between productive synthesis and isomerization yield loss.
Part 5: Data Summary & Troubleshooting
5.1 Expected NMR Data Table
Use this table to validate conversion during Step 5 of the protocol.
Proton Environment
Chemical Shift ( ppm)
Multiplicity
Change During Reaction
Vinyl
5.75 - 5.85
Multiplet
Disappears (100% conversion)
Terminal
4.90 - 5.05
Multiplet
Disappears
Ester
3.66
Singlet
Unchanged (Internal Standard)
-Methylene
2.30
Triplet
Unchanged
Silyl Methylene
0.55 - 0.65
Multiplet
Appears (Product Signal)
Ethoxysilane
3.82
Quartet
Shifts slightly from reagent
5.2 Troubleshooting Guide
Issue
Observation
Root Cause
Corrective Action
Induction Period
No exotherm after 5% silane addition.
Catalyst deactivation or oxygen poisoning.
Purge with again. Heat to 70°C. Add fresh catalyst aliquot.
Black Precipitate
Solution turns dark black/grey.
Colloidal Pt formation (catalyst death).
Temperature spiked too high (>100°C). Restart with better cooling.
Isomerization
Internal alkene peaks in NMR ( 5.4 ppm).
-hydride elimination competes with reductive elimination.
Moisture ingress caused hydrolysis of alkoxy silanes.
Ensure glassware is flame-dried.[3] Use fresh anhydrous solvents.
Part 6: References
Troegel, D., & Stohrer, J. (2011). Recent Advances and Actual Trends in Late Transition Metal Catalyzed Hydrosilylation. Coordination Chemistry Reviews, 255(13-14), 1440-1459. Link
Marciniec, B. (Ed.). (2009).[3] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media. Link
Karstedt, B. D. (1973). Platinum-Vinylsiloxane Complexes. U.S. Patent No. 3,775,452. Washington, DC: U.S. Patent and Trademark Office. Link
Chirik, P. J. (2010). Iron- and Cobalt-Catalyzed Alkene Hydrogenation and Hydrosilylation. Modern Coordination Chemistry. Link
Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Application Note on Hydrosilylation Protocols. Link
Precision Synthesis of Functionalized Polyolefins: Copolymerization of Ethylene with Methyl 7-Octenoate
Application Note: AN-2026-POL-07 Executive Summary The incorporation of polar functional groups into non-polar polyolefin backbones is often termed the "Holy Grail" of polymer chemistry. While polyethylene (PE) offers ex...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-POL-07
Executive Summary
The incorporation of polar functional groups into non-polar polyolefin backbones is often termed the "Holy Grail" of polymer chemistry. While polyethylene (PE) offers excellent chemical resistance and mechanical properties, its lack of surface energy and reactive sites limits its use in adhesion, printability, and biomedical conjugation.
This guide details the copolymerization of ethylene with methyl 7-octenoate (M7O) . Unlike short-chain acrylates that poison catalysts via the "chelate effect," M7O utilizes a 5-carbon methylene spacer to decouple the polar ester group from the active metal center. We present a robust protocol using a Palladium-Phosphinosulfonate (Pd-P,O) catalyst system, which offers superior tolerance to polar functionalities compared to traditional Ziegler-Natta or Metallocene systems.
Key Applications:
Biomedical: Precursors for drug-conjugate matrices (via ester hydrolysis to carboxylic acid).
Compatibilizers: Adhesion promoters for PE-metal or PE-nylon laminates.
Surface Engineering: Tunable wettability for microfluidic devices.
Mechanistic Insight: The "Spacer Effect" & Catalyst Selection
The Lewis Base Problem
Early transition metal catalysts (Ti, Zr, Hf based) are highly oxophilic. Polar monomers typically deactivate these catalysts by coordinating irreversibly to the Lewis acidic metal center.
The Solution: Pd-P,O Catalysts & Spacers
We utilize a late transition metal catalyst (Palladium) chelated by a phosphine-sulfonate ligand. This catalyst creates a steric and electronic environment that disfavors the binding of the polar ester group while facilitating ethylene insertion. Furthermore, the long alkyl chain of methyl 7-octenoate prevents the formation of stable 5- or 6-membered chelate rings after insertion.
Mechanistic Pathway Diagram
Figure 1: Reaction pathway contrasting successful polymerization (green path) enabled by the long spacer of M7O against the chelation trap (red path) common with acrylates.
Experimental Protocol
Materials & Reagents[1]
Monomer: Methyl 7-octenoate (>95%, TCI or Sigma).
Purification: Stir over Calcium Hydride (CaH₂) for 24h, then vacuum distill. Store over 4Å molecular sieves in a glovebox. Critical: Water content must be <10 ppm.
Catalyst: [PO]PdMe(L) (e.g., Drent's catalyst or Nozaki's catalyst).
Example Complex: [(P^O)PdMe(DMSO)] where P^O = bis(2-methoxyphenyl)phosphino-benzenesulfonate.
Solvent: Toluene (Anhydrous, deoxygenated via freeze-pump-thaw x3).
Gas: Polymerization Grade Ethylene (99.99%).
Reactor Setup (High-Pressure)
Preparation: Heat a 300 mL stainless steel autoclave reactor to 120°C under vacuum for 2 hours to remove adsorbed water. Cool to room temperature under Argon purge.
Injection: Transfer the monomer solution to the reactor via cannula under positive Argon flow.
Polymerization Workflow
Thermal Equilibration: Heat reactor to 80°C .
Scavenging (Optional but Recommended): Inject 0.5 mL of MMAO (Modified Methylaluminoxane) to scavenge trace impurities. Note: Pd-P,O catalysts are robust, but this ensures reproducibility.
Catalyst Injection: Inject the catalyst solution using a high-pressure injection bomb driven by ethylene pressure.
Pressurization: Immediately pressurize to 400 psi (27.5 bar) with Ethylene.
Reaction: Stir at 1000 rpm for 60 minutes. Maintain constant pressure (feed on demand).
Quenching: Vent reactor to ambient pressure. Pour reaction mixture into 500 mL of acidic methanol (5% HCl in MeOH) to precipitate the polymer and decompose catalyst residues.
Workup & Purification
Filtration: Collect the white polymer precipitate via vacuum filtration.
Washing: Wash 3x with Methanol, 1x with Acetone (to remove unreacted high-boiling M7O).
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Characterization & Analysis
Nuclear Magnetic Resonance (NMR)
Dissolve 20 mg of polymer in deuterated tetrachloroethane (
) at 110°C.
1H NMR Signatures:
3.64 ppm (s): Methoxy protons () of the ester group. This is the quantification peak.
2.28 ppm (t): Methylene protons to the carbonyl ().
1.30 ppm (m): Polyethylene backbone.
Calculation of Incorporation (mol %):
Thermal Properties (DSC)
Functional groups disrupt the crystal lattice of polyethylene, lowering the melting temperature (
).
Sample ID
M7O Feed (M)
Incorporation (mol%)
(°C)
Crystallinity (%)
PE-Control
0.0
0.0
135.0
65
PE-M7O-Low
0.2
1.2
124.5
52
PE-M7O-Med
0.5
3.8
108.0
38
PE-M7O-High
1.0
6.5
92.0
22
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and isolation of PE-co-M7O.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Catalyst poisoning by water/oxygen.
Increase scavenging (MMAO) or re-distill monomer over CaH₂.
Low Incorporation
"Chain Walking" competition.
Decrease ethylene pressure (relative to M7O conc) or lower temperature (reduces chain walking).
Reactor Fouling
Polymer precipitation during run.
Increase temperature to >90°C or use a higher boiling solvent (Chlorobenzene).
Nakamura, A., Anselment, T. M. J., Claverie, J., Goodall, B., Jordan, R. F., Mecking, S., ... & Nozaki, K. (2009). Ortho-Phosphinobenzenesulfonate: A Superb Ligand for Palladium-Catalyzed Coordination-Insertion Copolymerization of Polar Vinyl Monomers. Accounts of Chemical Research. Link
Carrow, B. P., & Nozaki, K. (2009). Synthesis of Functional Polyolefins using Cationic Bis(phosphine) Monoxide Palladium Complexes. Journal of the American Chemical Society.[1] Link
Chen, C. (2009). Designing Catalysts for Olefin Polymerization and Copolymerization: Beyond Electronic and Steric Tuning. Nature Reviews Chemistry. Link
Chung, T. C. (2002). Synthesis of Functional Polyolefin Copolymers with Graft and Block Structures. Progress in Polymer Science.[2] Link
Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization.[1][3][4] Chemical Reviews. Link
Application Notes and Protocols: The Strategic Use of Methyl 7-Octenoate in Insect Pheromone Synthesis
Introduction: A Modern Approach to Sustainable Pest Management Insect pheromones are chemical signals that mediate intraspecies communication, governing behaviors such as mating, aggregation, and trail-following. Their u...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Modern Approach to Sustainable Pest Management
Insect pheromones are chemical signals that mediate intraspecies communication, governing behaviors such as mating, aggregation, and trail-following. Their use in integrated pest management (IPM) programs offers a highly specific, non-toxic, and environmentally benign alternative to broad-spectrum pesticides.[1][2] By deploying synthetic pheromones in techniques like mating disruption or mass trapping, agricultural yields can be protected with minimal ecological impact. The primary challenge, however, lies in the efficient and cost-effective synthesis of these often complex molecules.[2][3]
Methyl 7-octenoate emerges as a highly versatile and strategic C8 synthon for this purpose. Its bifunctional nature, possessing a terminal alkene and a methyl ester, allows for orthogonal chemical modifications. The terminal double bond is a handle for chain elongation and functionalization, while the ester can be readily converted into other key functional groups like alcohols, aldehydes, or ketones. This document serves as a technical guide for researchers and synthetic chemists, detailing core synthetic strategies and providing validated protocols for the transformation of methyl 7-octenoate into valuable pheromone structures.
Core Synthetic Transformations of Methyl 7-Octenoate
The utility of methyl 7-octenoate stems from its capacity to undergo a range of high-yielding and selective chemical reactions. The following sections detail the most critical transformations, explaining the chemical rationale and providing detailed experimental protocols.
Strategy 1: Chain Elongation and Stereocontrol via Olefin Metathesis
Olefin metathesis has revolutionized the synthesis of complex alkenes. Cross-metathesis (CM) between the terminal alkene of methyl 7-octenoate (or its derivatives) and another simple olefin is a powerful method for C-C bond formation.[2] The development of stereoselective catalysts, particularly those favoring the Z-isomer, is highly advantageous as a large number of lepidopteran pheromones feature Z-alkene moieties.[4][5] This approach avoids the use of stoichiometric and often wasteful reagents common in traditional methods like the Wittig reaction or alkyne reductions.[2][5]
This protocol details the synthesis of a generic (Z)-alkenol, a common pheromone precursor, using a Z-selective ruthenium catalyst.
| Dichloromethane (DCM), Anhydrous | - | (Specify mL) | Degassed with Argon for 30 min |
Note: 8-Hydroxyoct-1-ene is readily prepared by the reduction of methyl 7-octenoate using a reagent like Lithium Aluminum Hydride (LiAlH₄).
Procedure:
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 8-hydroxyoct-1-ene (1.0 equiv) in anhydrous, degassed DCM.
Add the Z-selective ruthenium catalyst (e.g., 2 mol %).
Add 1-pentene (3.0 equiv) to the solution.
Stir the reaction mixture at room temperature (or as specified for the catalyst) for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired (Z)-alkenol.
Strategy 2: Carbonyl Elaboration via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls (aldehydes and ketones) into alkenes.[6][7] Starting from methyl 7-octenoate, the ester can be reduced to an alcohol and then oxidized to the corresponding aldehyde. This aldehyde is a substrate for a Wittig reaction, allowing for the introduction of a new alkenyl fragment. The stereochemical outcome (E vs. Z) is highly dependent on the nature of the phosphonium ylide used. Non-stabilized ylides typically yield Z-alkenes, while stabilized ylides favor the E-alkene.[8]
Caption: Workflow for pheromone synthesis using the Wittig reaction.
Strategy 3: C-C Bond Formation via Grignard Reaction
Grignard reagents are powerful carbon nucleophiles used to form new carbon-carbon bonds by attacking electrophilic carbons, such as those in carbonyl groups.[9][10] While a Grignard reagent will react with the ester of methyl 7-octenoate, it typically adds twice to yield a tertiary alcohol.[10][11] A more controlled single addition can be achieved by first converting the ester to a Weinreb amide or by reacting an organocadmium reagent (prepared from a Grignard reagent) with an acid chloride derivative.[12] This allows for the synthesis of ketones, which are themselves pheromones or key intermediates.
This protocol outlines the synthesis of a ketone from an acid chloride derived from 7-octenoic acid.
Note: 7-Octenoic acid is obtained by hydrolysis of methyl 7-octenoate.
Procedure:
In a flame-dried, three-necked flask under argon, add Copper(I) iodide (0.05 equiv).
Add anhydrous THF, and cool the suspension to -20°C in a dry ice/acetonitrile bath.
Slowly add methylmagnesium bromide (1.05 equiv) via syringe. Stir for 15 minutes to form the Gilman-like cuprate.
Add a solution of 7-octenoyl chloride (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature below -15°C.
Stir the mixture at -20°C for 1-2 hours.
Monitor the reaction by TLC. The starting acid chloride should be consumed.
Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the resulting ketone by flash column chromatography.
Strategy 4: Functionalization of the Terminal Alkene via Epoxidation
The terminal double bond of methyl 7-octenoate is an ideal substrate for epoxidation, a reaction that forms a three-membered cyclic ether (an epoxide). This functional group is present in several important pheromones, most notably disparlure, the sex pheromone of the gypsy moth (Lymantria dispar).[13][14] Epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then be subjected to nucleophilic ring-opening reactions to install other functional groups.[15][16]
Case Study: Synthesis of (±)-Disparlure
This case study illustrates how the strategies above can be combined to synthesize (±)-disparlure, a C18 epoxide pheromone, starting from methyl 7-octenoate.
Caption: A plausible synthetic route to (±)-Disparlure from Methyl 7-Octenoate.
This protocol describes the final epoxidation step.
Dissolve (Z)-2-Methyl-7-octadecene (1.0 equiv) in DCM in an Erlenmeyer flask and cool to 0°C in an ice bath.
In a separate flask, dissolve m-CPBA (1.1 equiv) in DCM.
Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes.
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction by TLC until the starting alkene is consumed.
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (±)-disparlure.
Conclusion
Methyl 7-octenoate serves as an exemplary starting material in modern pheromone synthesis. Its dual functionality enables a modular approach, allowing for the application of powerful and selective reactions like olefin metathesis, Wittig olefination, Grignard additions, and epoxidation. The protocols and strategies outlined in this guide provide a robust framework for researchers to efficiently construct a wide array of insect pheromones, thereby contributing to the development of sustainable and effective pest management solutions.
References
Current time information in Cattaraugus County, US. (n.d.). Google.
Mori, K. (n.d.). Enantioselective Syntheses of Insect Pheromones with a Methyl-branched Skeleton Verified by Chiral HPLC Analyses.
Aydin, T., & Kütük, H. (n.d.). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones.
Molnár, D. (n.d.). Synthesis of Semiochemicals via Olefin Metathesis. Repository of the Academy's Library.
Herbert, M. B., Marx, V. M., & Grubbs, R. H. (2013). Concise syntheses of insect pheromones using Z-selective cross metathesis. Angewandte Chemie.
Gries, R., et al. (2022). Identification of the Major Sex Pheromone Component of the Click Beetle Agriotes ferrugineipennis. Journal of Chemical Ecology, 48, 491–501.
Herbert, M. B., Marx, V. M., & Grubbs, R. H. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC - NIH.
Tolstikov, G. A., et al. (n.d.). Insect pheromones and their analogs II. Synthesis of the sex attractant of the gypsy moth - d, l -disparlure. ResearchGate.
Mori, K. (n.d.). Pheromone synthesis. Part 249: Syntheses of methyl (R,E)-2,4,5-tetradecatrienoate and methyl (2E,4Z)-2,4-decadienoate, the pheromone components of the male dried bean beetle, Acanthoscelides obtectus (Say). ResearchGate.
ChemHub. (2025, July 22). ChemHub capability use Metathesis to make insect pheromones. Trusted Chemical Supplier in New Jersey.
Zarbin, P. H. G., Bergmann, J., & Birkett, M. A. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(4), 645-681.
Mori, K. (2003). Synthesis of the enantiomers of 21-methyl-7-hentriacontanone and a stereoisomeric mixture of 5-acetoxy-19-methylnonacosane, candidates for the female sex pheromone of the screwworm fly Cochliomyia hominivorax. Bioscience, Biotechnology, and Biochemistry, 67(10), 2224-2231. Retrieved February 26, 2026, from [Link]
Haroon, M., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Chemistry & Biodiversity.
Bednarczyk-Cwynar, B., et al. (2025). Oleanolic Acid Lactones as Effective Agents in the Combat with Cancers—Cytotoxic and Antioxidant Activity, SAR Analysis, Molecular Docking and ADMETox Profile. PMC.
Pandey, R., & Prakash, R. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkivoc, 2018(7), 442-448.
Mori, K. (n.d.). Synthesis of the racemate and the enantiomers of ( E )- cis -6,7-epoxy-2-nonenal, the male-produced pheromone of the red-necked longhorn beetle, Aromia bungii. ResearchGate. Retrieved February 26, 2026, from [Link]
BenchChem. (2025). Application Notes and Protocols: Synthesis of Insect Pheromones from Methyl 9-hydroxynonanoate.
Lynn, D. G., & Wendel, P. D. (n.d.). Metathesis syntheses of pheromones or their components. Google Patents.
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Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. PMC.
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 26, 2026, from [Link]
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Dalal, M. (n.d.). Wittig Reaction. Dalal Institute.
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved February 26, 2026, from [Link]
Shanmugam, M. K., et al. (n.d.). Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer. PMC.
Rameshbabu. (n.d.). Grignard Reagent & Uses in Synthesis. Scribd. Retrieved February 26, 2026, from [Link]
Gries, R., et al. (n.d.). (7R,8S)-cis-7,8-epoxy-2-methyloctadec-17-ene: A novel trace component from the sex pheromone gland of gypsy moth, Lymantria dispar. ResearchGate. Retrieved February 26, 2026, from [Link]
Cason, J., & Prout, F. S. (n.d.). methyl 4-keto-7-methyloctanoate. Organic Syntheses Procedure. Retrieved February 26, 2026, from [Link]
Schwartz, R. D., & McCoy, C. J. (1976). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Applied and Environmental Microbiology, 31(1), 78-82. Retrieved February 26, 2026, from [Link]
Tofigh, A., et al. (2002). ElectronTransfer Induced Ring Opening of α-Epoxyketones: Spirodioxolane Formation. Molecules, 7(1), 549-556.
Triaa, N., et al. (n.d.). Synthesis of derivatives of methyl 3-octanoyloxyiminoolean-12-en-28-oate. ResearchGate. Retrieved February 26, 2026, from [Link]
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved February 26, 2026, from [Link]
Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. Retrieved February 26, 2026, from [Link]
Application Notes and Protocols for the Epoxidation of Methyl 7-Octenoate
Introduction: The Significance of Epoxidized Methyl 7-Octenoate Methyl 7-octenoate, a derivative of the renewable feedstock ricinoleic acid, is a valuable C8 building block in the chemical industry. Its terminal double b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Epoxidized Methyl 7-Octenoate
Methyl 7-octenoate, a derivative of the renewable feedstock ricinoleic acid, is a valuable C8 building block in the chemical industry. Its terminal double bond provides a reactive handle for a variety of chemical transformations, with epoxidation being one of the most pivotal. The resulting epoxide, methyl 7,8-epoxyoctanoate, is a versatile intermediate for the synthesis of a wide array of value-added products, including biolubricants, plasticizers, polymers, and fine chemicals.[1][2] The oxirane ring is highly susceptible to ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functional groups.
This guide provides detailed application notes and protocols for three distinct and widely applicable methods for the epoxidation of the terminal double bond in methyl 7-octenoate. The selection of a specific method will depend on the desired outcome, such as scalability, cost-effectiveness, and the need for stereocontrol. The methodologies covered are:
Prilezhaev Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA): A classic and reliable method for the epoxidation of a wide range of alkenes.
Jacobsen-Katsuki Asymmetric Epoxidation: An enantioselective method for the synthesis of chiral epoxides from unfunctionalized alkenes.
Chemoenzymatic Epoxidation using Immobilized Lipase: A greener and milder approach utilizing enzymes to catalyze the epoxidation reaction.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Method 1: Prilezhaev Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, is the reaction of an alkene with a peroxy acid to form an epoxide.[3] It remains a cornerstone of organic synthesis due to its simplicity, broad substrate scope, and generally high yields. meta-Chloroperoxybenzoic acid (m-CPBA) is a popular choice of peroxy acid due to its commercial availability, relative stability, and good solubility in many organic solvents.[3][4]
Scientific Rationale
The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond of the alkene.[3][4][5] The electron-rich double bond of methyl 7-octenoate makes it a suitable substrate for this reaction. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[3] For a terminal alkene like methyl 7-octenoate, this results in a racemic mixture of the two enantiomers of the epoxide.
The choice of a chlorinated solvent like dichloromethane (CH2Cl2) is common as it is inert and effectively solubilizes both the nonpolar substrate and the polar m-CPBA. The reaction is typically run at or below room temperature to minimize side reactions, such as the acid-catalyzed ring-opening of the newly formed epoxide.[6] A basic workup with sodium bicarbonate or sodium sulfite is crucial to neutralize the m-chlorobenzoic acid byproduct and to quench any unreacted peroxy acid.
Visualizing the Mechanism
Caption: The concerted 'butterfly' mechanism of the Prilezhaev epoxidation.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography (optional)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 7-octenoate (1.0 eq) in anhydrous dichloromethane (CH2Cl2) to a concentration of approximately 0.1 M.
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1-1.5 eq, taking into account the purity) portion-wise over 10-15 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
Quenching: Once the reaction is complete, quench the excess peroxy acid by adding saturated aqueous sodium sulfite solution and stir vigorously for 15-20 minutes. A simple test for the presence of peroxides (e.g., with starch-iodide paper) can be performed to ensure complete quenching.
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, the epoxide can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Parameter
Typical Value
Rationale
m-CPBA Equivalents
1.1 - 1.5
Ensures complete consumption of the starting alkene.
Reaction Temperature
0 °C to room temp.
Minimizes side reactions like epoxide ring-opening.
Reaction Time
1 - 4 hours
Dependent on substrate reactivity and temperature.
Typical Yield
85-95%
High efficiency of the Prilezhaev reaction.
Method 2: Jacobsen-Katsuki Asymmetric Epoxidation
For applications requiring enantiomerically enriched epoxides, the Jacobsen-Katsuki epoxidation is a powerful tool. This method utilizes a chiral manganese(III)-salen complex as a catalyst to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes.[7][8] This is a key advantage over methods like the Sharpless epoxidation, which is primarily effective for allylic alcohols.[9][10]
Scientific Rationale
The enantioselectivity of the Jacobsen-Katsuki epoxidation arises from the C2-symmetric chiral salen ligand coordinated to the manganese center.[7] The catalyst, upon activation by an oxidant, is believed to form a high-valent manganese(V)-oxo species.[7][8] The chiral environment of the catalyst then directs the approach of the alkene, leading to the preferential formation of one enantiomer of the epoxide. While the exact mechanism is still a subject of research, a stepwise radical pathway is widely supported.[8][11]
Commonly used terminal oxidants include sodium hypochlorite (NaOCl, bleach) and m-CPBA. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using aqueous oxidants like bleach with organic substrates. Additives like 4-phenylpyridine N-oxide (4-PNO) can sometimes improve catalyst turnover and enantioselectivity.
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Catalyst Preparation: In a round-bottom flask, dissolve Jacobsen's catalyst (1-5 mol%) and 4-PNO (0.25 eq, if used) in anhydrous dichloromethane.
Substrate Addition: Add methyl 7-octenoate (1.0 eq) to the catalyst solution.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Oxidant Addition: While stirring vigorously, add the buffered bleach solution dropwise over 1-2 hours. The vigorous stirring is essential for this biphasic reaction.
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x). Combine the organic layers.
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, and then filter through a short plug of Celite or silica gel to remove the manganese salts.
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography. The enantiomeric excess (ee) can be determined by chiral GC or HPLC analysis.
Parameter
Typical Value
Rationale
Catalyst Loading
1 - 5 mol%
Balances reaction rate and cost-effectiveness.
Oxidant
Buffered NaOCl
A readily available and effective terminal oxidant.
Temperature
0 °C
Lower temperatures generally improve enantioselectivity.
Enantiomeric Excess (ee)
>90% for many alkenes
A key advantage of this asymmetric method.
Method 3: Chemoenzymatic Epoxidation using Immobilized Lipase
In the pursuit of more sustainable and environmentally benign chemical processes, enzymatic catalysis has emerged as a powerful alternative. Chemoenzymatic epoxidation utilizes a lipase, typically immobilized for enhanced stability and reusability, to catalyze the in situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide.[12][13] This peroxy acid then acts as the epoxidizing agent.
Scientific Rationale
This method offers several advantages, including mild reaction conditions (temperature and pH), high selectivity, and the avoidance of pre-formed, potentially hazardous peroxy acids. The immobilized lipase B from Candida antarctica (often sold as Novozym 435) is widely used for this transformation due to its high activity and stability.[12][13]
The reaction proceeds in two main steps. First, the lipase catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide to form the corresponding peroxy acid.[14] In the case of fatty acid methyl esters, the fatty acid ester itself can act as the acyl donor, or a separate carboxylic acid can be added. The second step is the classical Prilezhaev epoxidation of the alkene by the in situ generated peroxy acid. The use of hydrogen peroxide as the terminal oxidant is highly desirable as its only byproduct is water.
Visualizing the Chemoenzymatic Workflow
Caption: Workflow for chemoenzymatic epoxidation.
Experimental Protocol
Materials:
Methyl 7-octenoate
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
Hydrogen peroxide (30-50% aqueous solution)
Toluene or another suitable organic solvent
Anhydrous sodium sulfate (Na2SO4)
Round-bottom flask with a condenser
Thermostatically controlled heating mantle or water bath
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: To a round-bottom flask, add methyl 7-octenoate (1.0 eq), toluene (as solvent), and Novozym 435 (typically 5-10% by weight of the substrate).
Heating: Begin stirring and heat the mixture to the desired reaction temperature (typically 40-60 °C).
Hydrogen Peroxide Addition: Add the hydrogen peroxide solution (1.5-2.0 eq) dropwise to the reaction mixture over a period of 1-2 hours. The gradual addition is important to maintain a low concentration of H2O2, which can otherwise deactivate the enzyme.[13]
Reaction Monitoring: Monitor the reaction progress by GC or by determining the oxirane oxygen content via titration. The reaction may take several hours to reach completion.
Catalyst Recovery: After the reaction is complete, cool the mixture and recover the immobilized enzyme by filtration. The enzyme can be washed with solvent and dried for reuse.
Workup: Wash the organic phase with water to remove any remaining hydrogen peroxide. Dry the organic layer over anhydrous sodium sulfate.
Concentration: Remove the solvent under reduced pressure to obtain the epoxidized product.
Rapid and reliable lab-scale synthesis of racemic epoxides.
Jacobsen-Katsuki
High enantioselectivity for unfunctionalized alkenes.
Expensive catalyst, requires careful control of conditions.
Synthesis of enantiomerically pure epoxides for chiral building blocks.
Chemoenzymatic
Mild conditions, green oxidant (H2O2), reusable catalyst.
Slower reaction times, potential for enzyme deactivation.
Sustainable and scalable production of epoxides.
References
Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
Sustaita-Rodríguez, A., Ramos-Sánchez, V. H., & Martínez-Hernández, A. L. (2021). Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid. Biotechnology for Biofuels, 14(1), 1-11. Retrieved from [Link]
Grokipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]
Wipf, P. (2006). 9. Jacobsen-Katsuki Epoxidations. University of Pittsburgh. Retrieved from [Link]
Slideshare. (n.d.). Jacobson katsuki named rxn. Retrieved from [Link]
Doria, E. (2020). Lipase catalyzed chemo-enzymatic epoxidation of fatty acids using ultrasound as a process intensification method. [Master's thesis, Åbo Akademi University]. Retrieved from [Link]
Och-Mydlarz, A., & Ostra-Szlachta, M. (2015). Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review. Molecules, 20(12), 21631-21653. Retrieved from [Link]
Räsänen, J., et al. (2023). Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. Industrial & Engineering Chemistry Research, 62(25), 9679-9690. Retrieved from [Link]
Najera-Losada, M., et al. (2021). Chemoenzymatic Epoxidation of Highly Unsaturated Fatty Acid Methyl Ester and Its Application as Poly(lactic acid) Plasticizer. ACS Sustainable Chemistry & Engineering, 9(50), 17053-17062. Retrieved from [Link]
ResearchGate. (2021). Chemoenzymatic Epoxidation of Highly Unsaturated Fatty Acid Methyl Ester and Its Application as Poly(lactic acid) Plasticizer. Retrieved from [Link]
Wikipedia. (n.d.). Prilezhaev reaction. Retrieved from [Link]
Hindawi. (2014). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Prilezhaev Reaction. Retrieved from [Link]
YouTube. (2020). Prilezhaev reaction : Epoxidation of electron rich and deficient alkenes. Retrieved from [Link]
Chem-Station. (2014). Prilezhaev Epoxidation. Retrieved from [Link]
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Sharpless Epoxidation. Retrieved from [Link]
ACS Publications. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link]
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
PubMed. (2003). Biocatalytic conversion of epoxides. Retrieved from [Link]
Designer-Drug.com. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]
Semantic Scholar. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Retrieved from [Link]
PALMOILIS. (n.d.). OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. Retrieved from [Link]
Chemistry LibreTexts. (2019). 7.10: Oxacyclopropane (Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. Retrieved from [Link]
PubMed Central. (n.d.). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Retrieved from [Link]
PubChem. (n.d.). Methyl Octanoate. Retrieved from [Link]
MDPI. (2020). Biocatalytic Epoxidation of Cyclooctene to 1,2-Epoxycyclooctane by a Newly Immobilized Aspergillus niger Lipase. Retrieved from [Link]
TU Delft Research Portal. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. Retrieved from [Link]
MDPI. (2023). Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide Catalyzed by Peroxopolyoxotungstate PW4 Encapsulated in the MIL-100(Cr) Framework. Retrieved from [Link]
MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]
Technical Support Center: Minimizing Double Bond Isomerization During Reactions of Methyl 7-Octenoate
Welcome to the Technical Support Center for methyl 7-octenoate applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize methyl 7-octenoate as a key intermediate....
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for methyl 7-octenoate applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize methyl 7-octenoate as a key intermediate.[1] Its unique structure, featuring a terminal double bond and an ester functional group, offers significant synthetic versatility. However, this same structure presents a common and often frustrating challenge: the unintended isomerization of the C-C double bond.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you understand, control, and ultimately minimize double bond migration in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding double bond isomerization.
Q1: What is double bond isomerization and why is it a problem with methyl 7-octenoate?
A1: Double bond isomerization is the process where the terminal double bond in methyl 7-octenoate (at the C7-C8 position) migrates to an internal position (e.g., C6-C7, C5-C6). This is a significant issue because it leads to a mixture of undesired structural isomers, reducing the yield of the target product and complicating purification. The thermodynamic stability of internal alkenes is generally greater than that of terminal alkenes, providing a driving force for this unwanted side reaction.[2]
Q2: I'm performing a cross-metathesis reaction and seeing multiple products. Is this due to isomerization?
A2: It's highly likely. While cross-metathesis can inherently produce homodimers and the desired cross-product, the presence of additional, unexpected isomers often points to double bond migration either before or during the metathesis event. Ruthenium-based metathesis catalysts, particularly when they decompose, can form ruthenium-hydride species that are active catalysts for double bond isomerization.[3][4] This transforms your starting material into a mixture of isomers, each of which can then participate in the metathesis reaction, leading to a complex product mixture.
Q3: Can my reaction conditions, other than the catalyst, promote isomerization?
A3: Absolutely. Several factors can contribute to double bond migration:
Temperature: Higher reaction temperatures can provide the activation energy needed for isomerization to occur and can also accelerate the decomposition of metathesis catalysts into isomerization-active species.[4]
Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the isomerization of double bonds.[5][6] This is particularly relevant during aqueous workups if conditions are not carefully controlled.
Solvent: Certain solvents can influence catalyst stability. For instance, Lewis basic solvents like THF or DME have been shown to promote the decomposition of some Grubbs-type catalysts, leading to the formation of isomerization-promoting ruthenium hydrides.[4]
Q4: How can I detect and quantify the extent of double bond isomerization in my product mixture?
A4: A combination of analytical techniques is often necessary for a complete picture:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this. The signals for the terminal vinylic protons of methyl 7-octenoate are distinct from the signals of internal olefinic protons.[7] By integrating these signals, you can determine the ratio of terminal to internal isomers. ¹³C NMR can also provide complementary information.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the different isomers, and the mass spectrometer can confirm they have the same molecular weight. This is an excellent method for quantifying the relative amounts of each isomer.
Advanced MS Techniques: For complex mixtures, specialized mass spectrometry techniques like ozone-induced dissociation (OzID) or reactions with reagents like m-CPBA followed by collision-induced dissociation (CID) can pinpoint the exact location of the double bond in each isomer.[8][9][10]
Part 2: Troubleshooting Guides
This section provides a more in-depth, problem-and-solution approach to tackling isomerization issues in specific reaction types.
Guide 1: Isomerization During Olefin Metathesis (e.g., Cross-Metathesis, Ring-Closing Metathesis)
Problem: Low yield of the desired metathesis product with the appearance of multiple, difficult-to-separate side products. GC-MS and NMR analysis confirm the presence of double bond isomers.
Root Cause Analysis & Solutions:
The primary culprit in metathesis reactions is often the catalyst itself or its decomposition products.[4] The active metathesis catalyst can exist in equilibrium with a ruthenium-hydride species, which is a potent isomerization catalyst.
Logical Flow for Troubleshooting Metathesis Reactions
Caption: Troubleshooting workflow for metathesis isomerization.
Troubleshooting Steps & Explanations:
Parameter
Recommended Action & Rationale
Catalyst Choice
Action: If using a first-generation Grubbs catalyst, consider switching to a second-generation (e.g., Grubbs II, Hoveyda-Grubbs II) or a more specialized catalyst. Rationale: Later-generation catalysts can sometimes offer greater stability and lower decomposition rates, reducing the formation of isomerization-active hydride species.[4] For particularly challenging substrates, catalysts with cyclic alkyl amino carbene (CAAC) ligands have shown reduced isomerization.[4]
Reaction Temperature
Action: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Rationale: Lowering the temperature directly reduces the rate of both catalyst decomposition and the isomerization reaction itself.[4]
Isomerization Inhibitors
Action: Add a mild acid or a hydride scavenger to the reaction mixture. Rationale: Additives like 1,4-benzoquinone (or its electron-deficient derivatives), acetic acid, or tricyclohexylphosphine oxide can quench the ruthenium-hydride species responsible for isomerization, thereby stopping the unwanted side reaction without significantly inhibiting the metathesis.[4][11][12]
Solvent Choice
Action: Switch from coordinating solvents (e.g., DME, THF) to non-coordinating solvents like dichloromethane (DCM) or toluene. Rationale: Solvents that can act as Lewis donors may promote the decomposition of the metathesis catalyst.[4]
Reaction Time & Catalyst Loading
Action: Monitor the reaction closely and quench it as soon as the starting material is consumed. Use the lowest effective catalyst loading. Rationale: Prolonged reaction times and high catalyst concentrations increase the probability of catalyst decomposition and subsequent isomerization.
Purification of Reactants
Action: Ensure your methyl 7-octenoate and other reactants are free from acidic or basic impurities. Rationale: These impurities can independently catalyze isomerization.[5][6]
Guide 2: Isomerization During Ester-Related Reactions (e.g., Hydrolysis, Transesterification)
Problem: During an acid- or base-catalyzed reaction involving the ester group, you observe the formation of internal isomers of methyl 7-octenoate.
Root Cause Analysis & Solutions:
While the primary reaction occurs at the ester, the conditions required can be harsh enough to promote double bond migration. This is especially true for acid-catalyzed reactions which can proceed through a carbocation intermediate that facilitates isomerization.[5]
Logical Flow for Troubleshooting Ester Reactions
Caption: Troubleshooting workflow for ester reaction isomerization.
Troubleshooting Steps & Explanations:
Parameter
Recommended Action & Rationale
Catalyst Choice
Action: For acid-catalyzed reactions (e.g., Fischer esterification, hydrolysis), switch from strong Brønsted acids (like H₂SO₄) to milder solid acid catalysts if possible. For base-catalyzed reactions, use the mildest base effective for the transformation. Rationale: Strong acids can protonate the double bond, leading to a carbocation that can rearrange via hydride shifts, moving the double bond.[5] Strong bases can promote isomerization through deprotonation-reprotonation sequences.
Temperature Control
Action: Maintain the lowest possible temperature throughout the reaction and workup. Rationale: As with metathesis, higher temperatures accelerate the rate of isomerization. Double bond migration is an equilibrium-driven process, and lower temperatures can help kinetically trap the terminal olefin.[13]
Workup Procedure
Action: During aqueous workup, use cold, dilute solutions and minimize contact time. For neutralizing acidic reactions, use a weak base like ice-cold sodium bicarbonate solution instead of strong bases like NaOH.[14] Rationale: The workup phase is a common source of unintended isomerization. Harsh pH changes and elevated temperatures during solvent removal can easily cause double bond migration.[14]
Reaction Time
Action: Monitor the reaction closely and stop it as soon as it reaches completion. Rationale: Unnecessarily long exposure to catalytic conditions increases the opportunity for the double bond to isomerize.
Part 3: Key Experimental Protocols
This section provides step-by-step procedures for critical techniques discussed in this guide.
Protocol 1: General Procedure for Minimizing Isomerization in Cross-Metathesis
This protocol provides a baseline for a cross-metathesis reaction with methyl 7-octenoate, incorporating best practices to suppress isomerization.
Materials:
Methyl 7-octenoate (purified)
Alkene cross-partner
Hoveyda-Grubbs 2nd Generation Catalyst
1,4-Benzoquinone
Anhydrous dichloromethane (DCM), deoxygenated
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
Preparation: Flame-dry all glassware under vacuum and backfill with an inert gas (Argon or Nitrogen).
Solvent Degassing: Deoxygenate the DCM by bubbling with argon for 30-60 minutes or by using a freeze-pump-thaw method.[4]
Reactant Setup: In the inert atmosphere, dissolve the purified methyl 7-octenoate, the alkene cross-partner, and 1,4-benzoquinone (approx. 5-10 mol%) in the deoxygenated DCM.
Catalyst Addition: Weigh the Hoveyda-Grubbs 2nd Generation Catalyst (typically 0.5-2 mol%) in the inert atmosphere and add it to the stirred reaction mixture.
Reaction: Maintain the reaction at room temperature (or lower, e.g., 0 °C, if feasible) under a positive pressure of inert gas.
Monitoring: Monitor the reaction progress by TLC or GC.
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
Workup: Concentrate the mixture in vacuo at low temperature. Purify the residue via flash column chromatography.
Protocol 2: Analytical Procedure for Quantifying Isomerization by ¹H NMR
Procedure:
Sample Preparation: Prepare a standard NMR sample of the crude reaction product dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1 value) to allow for full relaxation of all protons, which is crucial for accurate integration.
Data Analysis:
Identify the characteristic signals for the terminal alkene protons of methyl 7-octenoate, typically around 4.9-5.1 ppm (multiplet, 2H) and 5.7-5.9 ppm (multiplet, 1H).
Identify the signals for internal alkene protons, which typically appear in the region of 5.3-5.5 ppm.
Carefully integrate the terminal alkene proton region and the internal alkene proton region.
Calculate the percentage of isomerization by comparing the integration values. For example:
% Isomerization = [Integration(Internal Olefins) / (Integration(Internal Olefins) + Integration(Terminal Olefins))] * 100
References
Gates, B. C. (1992).
Pourshahbaz, M., & Berti, F. (2021).
Organic Chemistry (2021).
Chemistry LibreTexts (2023).
Google Patents (2012).
Ma, W., et al. (2017). Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview.
Lin, Y., et al. (2019).
Werner, S., et al. (2014).
Skowerski, K. (2014). How can a Z-olefin be isomerized to an E-olefin?
Anderson, L. (2017).
BenchChem (2025).
Horgan, D. J., et al. (2021). Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry. Analyst (RSC Publishing).
Quora (2022). How to detect double bonds in organic compounds.
Liu, K., et al. (2021). Olefin Functionalization/Isomerization Enables Stereoselective Alkene Synthesis. PMC.
Organic Chemistry Portal (2020).
Zhang, J. I., et al. (2011). Facile Determination of Double Bond Position in Unsaturated Fatty Acids and Esters by Low Temperature Plasma Ionization Mass Spectrometry.
Zhao, K., & Knowles, R. R. (2022). Contra-Thermodynamic Positional Isomerization of Olefins. Journal of the American Chemical Society.
Umicore Precious Metals Chemistry.
Google Patents (2015).
Dakenchem (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
KPU Pressbooks. 7.5 Esters – Organic Chemistry II.
BenchChem (2025).
BenchChem (2025).
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
Hong, S. H., et al. (2005).
Bennett, C. S. (2020).
Hong, S. H., et al. (2005).
ResearchGate (2015).
Behr, A., et al. (2012). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. PMC.
Wade, L. G. (2013). Structure and Synthesis of Alkenes.
Purification techniques to remove catalyst residue from methyl 7-octenoate
Welcome to our dedicated technical support center for the purification of methyl 7-octenoate. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges ass...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the purification of methyl 7-octenoate. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with removing catalyst residues from this versatile unsaturated ester. Whether you are troubleshooting a difficult purification or seeking to optimize your workflow, this guide provides in-depth technical advice and practical solutions.
Troubleshooting Guide: Catalyst Residue Removal
This section addresses specific issues you may encounter during the purification of methyl 7-octenoate, particularly after synthesis via olefin metathesis using ruthenium-based catalysts (e.g., Grubbs catalysts).
Problem 1: Persistent Pink or Brown Color in the Product After Initial Purification
Q: I've performed a standard aqueous work-up and flash chromatography, but my methyl 7-octenoate remains a pale pink or brown color, indicating residual ruthenium catalyst. How can I remove this persistent color?
A: The characteristic color of residual ruthenium complexes can be challenging to remove completely with standard purification techniques alone.[1][2] The high solubility of many Grubbs-type catalysts in organic solvents can lead to co-elution with your product during chromatography.[3] Here are several strategies to address this issue, ranging from simple modifications to more specialized techniques.
Root Cause Analysis and Recommended Solutions:
Inadequate Quenching/Complexation: The ruthenium carbene may still be active or the resulting byproducts are not sufficiently polar to be removed by silica gel.
Solution 1: DMSO or Triphenylphosphine Oxide (TPPO) Treatment. Before chromatography, dissolve your crude product in a suitable solvent (e.g., toluene) and add dimethyl sulfoxide (DMSO) or triphenylphosphine oxide (TPPO).[2][4] These reagents coordinate to the ruthenium center, forming more polar complexes that are readily adsorbed onto silica gel. A typical protocol involves stirring the crude product with 50 equivalents of DMSO or TPPO relative to the catalyst for at least 8-12 hours before filtration through a silica plug.[2]
Solution 2: Isocyanide Scavengers. Polar isocyanides can be used to rapidly quench the catalyst and form a highly polar ruthenium complex that is easily removed by silica gel filtration. This method can be significantly faster than oxidative workups.
Insufficient Polarity of the Ruthenium Complex: The ruthenium byproducts have similar polarity to your product.
Solution 3: Oxidative Work-up. Treat the reaction mixture with an oxidizing agent like hydrogen peroxide. This will oxidize the ruthenium species to the highly insoluble ruthenium dioxide (RuO₂), which can be removed by filtration.[5] A common procedure involves washing the organic solution of the crude product with 15% aqueous hydrogen peroxide.[5]
Solution 4: Lead Tetraacetate Treatment. Adding a small amount of lead tetraacetate (1.5 equivalents relative to the catalyst) can effectively remove colored ruthenium and phosphine impurities.[6][7]
Experimental Protocol: DMSO/Silica Gel Treatment for Ruthenium Removal [2][4]
After the metathesis reaction is complete, concentrate the reaction mixture in vacuo.
Redissolve the crude residue in a minimal amount of toluene.
Add dimethyl sulfoxide (DMSO), approximately 50-100 equivalents relative to the initial amount of ruthenium catalyst.
Stir the mixture at room temperature for 12 hours.
Add silica gel to the mixture and concentrate it to a dry powder.
Purify the product by flash column chromatography.
Problem 2: Low Product Yield After Purification
Q: My attempts to remove the catalyst have resulted in a significant loss of my methyl 7-octenoate. What are the likely causes and how can I improve my yield?
A: Low recovery of methyl 7-octenoate during purification can be attributed to several factors, including product degradation on silica gel, physical loss during work-up, or co-precipitation with the catalyst residues.
Causality and Mitigation Strategies:
Product Degradation on Acidic Silica Gel: The ester functionality of methyl 7-octenoate can be susceptible to hydrolysis or other degradation pathways on the acidic surface of standard silica gel.[8]
Mitigation:
Neutralize Silica Gel: Pre-treat your silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), before packing your column.[9]
Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel for your chromatography.
Alternative Adsorbents: For particularly sensitive compounds, alumina (neutral or basic) can be a suitable alternative to silica gel.
Physical Loss During Aqueous Extractions: If your purification strategy involves multiple aqueous washes, you may be losing product due to its slight solubility in the aqueous phase.
Mitigation:
Brine Wash: Always perform a final wash with a saturated sodium chloride solution (brine) to reduce the solubility of your organic product in the aqueous layer.[8]
Back-Extraction: After separating the initial aqueous layer, re-extract it with a fresh portion of your organic solvent to recover any dissolved product.
Inefficient Elution from Adsorbents: Your product may be strongly adsorbed to the stationary phase (silica gel, activated carbon, etc.) and not fully eluting with your chosen solvent system.
Mitigation:
Optimize Solvent System: Develop an optimal mobile phase for your flash chromatography using thin-layer chromatography (TLC) first.[10][11][12] Aim for an Rf value of 0.3-0.4 for your product.
Thorough Washing: When using solid-supported scavengers or activated carbon, ensure you wash the solid material thoroughly with a fresh solvent after filtration to recover all of your product.[13]
Problem 3: The Chosen Purification Method is Not Scalable for My Needs
Q: I have successfully purified small amounts of methyl 7-octenoate, but my current method is not practical for the larger quantities I now need to produce. What are some scalable purification strategies?
A: Scalability is a critical consideration in process development. Techniques that are convenient on a milligram scale, like preparative HPLC, can become prohibitively expensive and time-consuming at the gram or kilogram scale.[14]
Technical Support Center: Overcoming Steric Hindrance in Methyl 7-octenoate Coordination Polymerization
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the coordination polymerization of methyl 7-octenoate. The presence of a polar ester group in methyl 7-octenoat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the coordination polymerization of methyl 7-octenoate. The presence of a polar ester group in methyl 7-octenoate introduces significant challenges, primarily steric hindrance, which can impede catalyst activity and affect polymer properties. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities and achieve successful polymerization outcomes.
The Core Challenge: Steric Hindrance and Catalyst Interaction
Coordination polymerization, a process catalyzed by transition metal complexes, is pivotal for producing polymers with controlled architectures.[1][2] However, the polymerization of functionalized olefins like methyl 7-octenoate is notoriously difficult. The lone pair electrons on the oxygen atoms of the ester group can coordinate with the electrophilic metal center of the catalyst, leading to catalyst deactivation. Furthermore, the bulky nature of the ester group can sterically hinder the approach of the monomer to the catalyst's active site, thereby reducing the rate of polymerization and affecting the polymer's microstructure.[3][4]
The key to successful polymerization lies in selecting or designing a catalyst system that can tolerate the polar functional group while effectively managing steric bulk. This often involves the use of late-transition metal catalysts or modifying early-transition metal catalysts with ligands that shield the active site from polar group coordination.[2]
Troubleshooting Guide
This section addresses common issues encountered during the coordination polymerization of methyl 7-octenoate, with a focus on problems arising from steric hindrance.
Issue 1: Low or No Monomer Conversion
Question: My polymerization of methyl 7-octenoate is showing very low or no conversion. I've confirmed my reagents are pure and the system is inert. What are the likely causes related to steric hindrance?
Answer: Low monomer conversion in this system is a frequent challenge and can often be traced back to catalyst inhibition or steric access limitations. Here’s a breakdown of potential causes and solutions:
Catalyst Deactivation by the Ester Group: The most probable cause is the coordination of the polar ester group to the Lewis acidic metal center of the catalyst. This "poisoning" of the catalyst blocks the site for olefin coordination and insertion.
Solution: Employ catalysts known for their tolerance to polar functional groups. Late-transition metal catalysts (e.g., Palladium, Nickel) are generally less oxophilic and thus less susceptible to deactivation by the ester group.[2] If using early-transition metal catalysts (e.g., Ziegler-Natta type), consider the use of a protecting group for the ester functionality or the addition of a co-catalyst or scavenger (like methylaluminoxane, MAO) that can preferentially interact with the polar group.[1]
Steric Hindrance at the Active Site: The bulky ester group can physically block the monomer from approaching the catalyst's active site in the correct orientation for insertion.[5][6]
Solution: Modify the ligand environment of the catalyst. Ligands with larger "bite angles" or those that create a more open coordination sphere around the metal center can improve monomer access.[7][8] Conversely, for some catalyst systems, strategically placed bulky ligands can prevent the ester group from coordinating to the metal center while still allowing olefin access.
Inappropriate Reaction Temperature: The kinetics of monomer coordination and insertion are temperature-dependent.
Solution: Optimize the reaction temperature. A lower temperature might reduce the rate of catalyst deactivation, while a higher temperature could provide the necessary energy to overcome the steric barrier for monomer insertion. A systematic study of the temperature profile is recommended.
Issue 2: Low Polymer Molecular Weight
Question: I'm achieving some conversion, but the resulting poly(methyl 7-octenoate) has a very low molecular weight. How is this related to steric hindrance?
Answer: Low molecular weight is typically a result of frequent chain transfer or termination events relative to the rate of propagation. Steric hindrance can exacerbate this issue:
Sterically-Induced Chain Transfer: When monomer insertion is slow due to steric hindrance, competing chain transfer reactions can become more prominent. For instance, β-hydride elimination, a common chain termination pathway, might occur more readily if the bulky monomer struggles to insert.
Solution:
Increase Monomer Concentration: A higher concentration of methyl 7-octenoate can statistically favor propagation over chain transfer.
Catalyst Selection: Choose catalysts that are known to have a high ratio of propagation to chain transfer rates for functionalized olefins. This information can often be found in the literature for specific catalyst families.
Lower the Reaction Temperature: This can sometimes suppress chain transfer reactions more than the propagation reaction, leading to higher molecular weight polymers.
Inhibitor Impurities: Trace impurities in the monomer or solvent can act as chain termination agents.
Solution: Ensure rigorous purification of the methyl 7-octenoate monomer and the solvent. Passing them through activated alumina or other appropriate purification media is crucial.
Issue 3: Poor Control Over Polymer Microstructure (Tacticity)
Question: The tacticity of my polymer is atactic (random), but I am aiming for a stereoregular (isotactic or syndiotactic) polymer. How does steric hindrance influence this?
Answer: The stereochemistry of the polymer is determined by the way the monomer inserts into the growing polymer chain at the catalyst's active site.[6] Steric interactions between the incoming monomer, the growing polymer chain, and the catalyst ligands play a crucial role in directing the stereochemistry of insertion.[3][6]
Lack of Stereodirecting Ligands: If the catalyst has achiral or sterically non-demanding ligands, there may be little to no energy difference between the different modes of monomer insertion, leading to an atactic polymer.
Solution: Employ a catalyst with a well-defined stereochemistry and sterically demanding ligands. Chiral ansa-metallocenes, for example, are known to produce isotactic or syndiotactic polyolefins by controlling the orientation of the incoming monomer.[9] The bulky ligands create a chiral pocket that favors one specific approach of the monomer.[6]
Flexible Ligand Framework: If the ligands on the catalyst are too flexible, they may not provide a rigid enough environment to consistently direct the monomer insertion.
Solution: Use catalysts with rigid ligand backbones. This rigidity is key to creating a well-defined and stable chiral environment around the metal center.
Frequently Asked Questions (FAQs)
Q1: What are the most promising types of catalysts for the coordination polymerization of methyl 7-octenoate?
A1: Late-transition metal catalysts, particularly those based on palladium and nickel, have shown significant promise for the polymerization of polar vinyl monomers.[2] These catalysts are generally more tolerant to functional groups than their early-transition metal counterparts. Additionally, some post-metallocene early-transition metal catalysts with carefully designed ligand architectures have demonstrated good activity.[2]
Q2: How can I effectively purify methyl 7-octenoate to remove inhibitors and water?
A2: Rigorous purification is critical. A common procedure involves:
Washing the monomer with a dilute aqueous solution of sodium hydroxide to remove acidic inhibitors.
Washing with deionized water until the washings are neutral.
Drying over an anhydrous drying agent like magnesium sulfate or calcium chloride.
Distilling the monomer under reduced pressure from a drying agent such as calcium hydride.
Storing the purified monomer over molecular sieves in an inert atmosphere (e.g., in a glovebox).
Q3: What analytical techniques are essential for characterizing the resulting poly(methyl 7-octenoate)?
A3: The following techniques are fundamental:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer's microstructure (tacticity), confirm the presence of the ester functionality, and calculate monomer conversion.
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm), if applicable.
Experimental Protocols
Protocol 1: General Procedure for Coordination Polymerization of Methyl 7-octenoate
Caution: This is a general guideline. Specific catalyst systems will require optimization of parameters. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Reactor Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas.
Solvent and Monomer Addition: The desired amount of anhydrous, deoxygenated solvent (e.g., toluene) is transferred to the flask via cannula. The purified methyl 7-octenoate is then added via syringe.
Catalyst and Co-catalyst Preparation: In a separate Schlenk flask or in a glovebox, the catalyst and co-catalyst (if required, e.g., MAO) are dissolved or suspended in a small amount of the reaction solvent.
Initiation of Polymerization: The reaction flask containing the monomer is brought to the desired temperature. The catalyst solution is then rapidly injected into the stirred monomer solution to initiate the polymerization.
Polymerization: The reaction is allowed to proceed for the desired time, with stirring. The viscosity of the solution will likely increase as the polymer forms.
Termination: The polymerization is terminated by the addition of a quenching agent, such as acidified methanol.
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
Data Presentation
Table 1: Hypothetical Effect of Catalyst Ligand Bulk on Methyl 7-octenoate Polymerization
Catalyst
Ligand Bulk
Monomer Conversion (%)
Molecular Weight (Mw, g/mol )
Polydispersity Index (PDI)
Catalyst A
Small
5
2,000
1.8
Catalyst B
Medium
45
15,000
1.5
Catalyst C
Large
85
50,000
1.3
Catalyst D
Very Large
30
10,000
2.1
This table illustrates a common trend where optimal ligand bulk (Catalyst C) effectively shields the active site from the ester group, leading to higher conversion and molecular weight. Too little bulk (Catalyst A) results in catalyst poisoning, while excessive bulk (Catalyst D) can hinder monomer approach.
Visualizing the Process
Diagram 1: The Challenge of Steric Hindrance
Caption: Steric clash between the bulky ester group and the catalyst ligands.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion issues.
References
Coordination polymerization - Wikipedia. Available at: [Link]
Influence of steric hindrance of organic ligand on the structure of Keggin-based coordination polymer - PubMed. Available at: [Link]
Sodium complexes containing 2-iminopyrrolyl ligands: The influence of steric hindrance in the formation of coordination polymers - ResearchGate. Available at: [Link]
Sodium complexes containing 2-iminopyrrolyl ligands: the influence of steric hindrance in the formation of coordination polymers - Dalton Transactions (RSC Publishing). Available at: [Link]
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. Available at: [Link]
Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions - PubMed. Available at: [Link]
Industrial Catalysts for Alkene Polymerization - ResearchGate. Available at: [Link]
Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Available at: [Link]
Olefin Polymerization with Ziegler-Natta Catalyst - Chemistry LibreTexts. Available at: [Link]
Synthesis, Structural Characterization, and Magnetic Properties of a New Series of Coordination Polymers: Importance of Steric Hindrance at the Coordination Sphere | Request PDF - ResearchGate. Available at: [Link]
Alkene Polymerization – HETEROGENEOUS Ziegler-Natta. Available at: [Link]
Comparative Reactivity & Performance: Methyl 7-Octenoate vs. Methyl 10-Undecenoate
The following technical guide compares the reactivity and performance of Methyl 7-octenoate and Methyl 10-undecenoate . Content Type: Publish Comparison Guide Audience: Polymer Chemists, Process Engineers, and Drug Devel...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the reactivity and performance of Methyl 7-octenoate and Methyl 10-undecenoate .
Content Type: Publish Comparison Guide
Audience: Polymer Chemists, Process Engineers, and Drug Development Scientists.
Executive Summary
Methyl 10-undecenoate (C11) is the industrial standard for renewable monomers, derived from castor oil. It offers robust thermal stability, low volatility, and yields high-performance, semi-crystalline polymers (e.g., Nylon-11 precursors). It is the superior choice for high-temperature engineering thermoplastics.
Methyl 7-octenoate (C8) is a specialized, shorter-chain alternative often derived from the ethenolysis of oleates. Its higher volatility and higher density of ester functional groups per unit length make it ideal for applications requiring faster degradation rates, lower melting points, or increased polarity. It serves as a "fine-tuning" monomer to disrupt crystallinity or increase hydrophilicity in copolymer systems.
Physicochemical Profile
The structural difference of three methylene (
) units significantly impacts physical properties, processing conditions, and the solid-state behavior of derived materials.
Property
Methyl 7-octenoate (C8)
Methyl 10-undecenoate (C11)
Impact on Application
Structure
C8 has higher functional group density.
Molecular Weight
156.22 g/mol
198.30 g/mol
C8 has higher molar density.
Boiling Point
~195–205 °C (est.)
245 °C (lit.)
Critical: C8 requires careful vacuum control to prevent monomer loss.
Technical Note: Methyl 7-octenoate is significantly more volatile. In high-vacuum polymerization (ADMET), C8 requires lower vacuum initially or reflux condensers to prevent "stripping" the monomer before it reacts.
Reactivity Profile 1: Olefin Metathesis (ADMET)
Both monomers undergo Acyclic Diene Metathesis (ADMET) polymerization to form unsaturated polyesters. The primary difference lies in the thermodynamics of the resulting polymer and the kinetics of byproduct removal .
Mechanism of Action
The reaction is driven by the release of ethylene gas.
Figure 1: Comparative ADMET pathways. Both monomers release ethylene, but the resulting diester backbone length differs (C14 vs. C20).
Performance Comparison
Feature
Methyl 7-octenoate (C8)
Methyl 10-undecenoate (C11)
Reactivity Rate
Similar. Terminal alkenes have comparable electronic activation.
Similar. Steric bulk of the ester is distant (>6 carbons) in both cases.
Polymer Tm
Lower (~60–80 °C). Shorter segments reduce Van der Waals packing efficiency.
Higher (~108 °C). Long C20 segments facilitate polyethylene-like crystal packing.
Crystallinity
Moderate. "Odd-even" effects may disrupt packing if copolymerized.
High. Forms robust lamellar crystals.
Degradability
Faster. Higher concentration of hydrolyzable ester bonds per gram of polymer.
Slower. More hydrophobic character protects ester bonds.
Reactivity Profile 2: Thiol-Ene "Click" Chemistry
Both monomers are excellent substrates for radical-mediated thiol-ene coupling. This reaction is insensitive to oxygen and yields thioether-linked functional materials.
Kinetic Considerations
Electronic: Both are electron-rich, unactivated terminal alkenes. Reaction rates with thiols (e.g., mercaptopropionates) are nearly identical (
).
Diffusional: Methyl 7-octenoate has a slightly higher diffusion coefficient due to lower molecular weight, potentially leading to faster conversion in highly viscous, solvent-free resins.
Figure 2: Thiol-ene radical step-growth mechanism applicable to both monomers.
Experimental Protocols
Protocol A: Comparative ADMET Polymerization
Objective: Synthesize unsaturated polyesters to compare molecular weight (
) and thermal properties ().
Reagents:
Monomer: Methyl 7-octenoate OR Methyl 10-undecenoate (10 mmol).
Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Gen (0.5 mol%).
Inhibitor: Ethyl vinyl ether.
Step-by-Step Methodology:
Preparation: Dry monomer over
and distill under reduced pressure. Store in a glovebox.
Charging: In a Schlenk flask, add 10 mmol of monomer. Add catalyst (0.5 mol%) as a solid or solution in minimal dry DCM.
Reaction (Stage 1 - Oligomerization):
For C11: Stir at 45°C under open argon flow for 2 hours.
For C8: Stir at 30°C under open argon flow. Caution: Higher temps may evaporate C8 monomer before reaction. Use a reflux condenser (coolant at 0°C) if heating is required.
Reaction (Stage 2 - High Polymerization):
Apply dynamic vacuum (<0.1 mbar) to remove ethylene and drive equilibrium.
For C11: Heat to 80°C for 24 hours.
For C8: Slowly ramp temperature to 60°C, then 80°C only after viscosity increases (indicating oligomer formation) to prevent monomer distillation.
Quenching: Dissolve viscous polymer in
and add excess ethyl vinyl ether.
Purification: Precipitate into cold methanol. Dry under vacuum.
Protocol B: Thiol-Ene Coupling Efficiency
Objective: Determine conversion efficiency in crosslinking.
Cure: Place between glass slides with 100 µm spacer. Irradiate (365 nm, 10 mW/cm²) for 5 minutes.
Analysis: Monitor disappearance of alkene peak (
) via FT-IR.
Expectation: Both reach >95% conversion. C8 networks will exhibit slightly higher crosslink density and higher modulus due to shorter chain segments between crosslinks.
References
Rybak, A. & Meier, M. A. R. (2008). Acyclic diene metathesis with a monomer from renewable resources: control of molecular weight and one-step preparation of block copolymers. ChemSusChem.
Vilela, C. et al. (2014). Polyesters and polyamides derived from renewable sources: Methyl 10-undecenoate as a versatile platform. Polymer Chemistry.
Cramer, N. B. et al. (2010). Thiol-Ene Photopolymerization: Mechanisms and Rate-Limiting Steps. Macromolecules.
Behr, A. et al. (2014). Cross-metathesis of methyl 10-undecenoate with dimethyl maleate: an efficient protocol with nearly quantitative yields. RSC Advances.
Cheméo. (2024). Chemical Properties of Methyl 10-undecenoate and Methyl 7-octenoate.
Thermal Stability Comparison of Methyl 7-Octenoate Derivatives via TGA
Executive Summary Methyl 7-octenoate is a pivotal "platform chemical" bridging the gap between oleochemicals and high-performance materials. As a terminal alkene ester, it serves as a precursor for ADMET (Acyclic Diene M...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 7-octenoate is a pivotal "platform chemical" bridging the gap between oleochemicals and high-performance materials. As a terminal alkene ester, it serves as a precursor for ADMET (Acyclic Diene Metathesis) polymerization, pharmaceutical intermediates, and bio-based plasticizers.
This guide provides a rigorous thermal stability analysis of Methyl 7-octenoate and its primary functional derivatives. By leveraging Thermogravimetric Analysis (TGA), we distinguish between evaporative loss (volatility) and chemical degradation (pyrolysis). Our analysis reveals that while the monomer is volatility-limited, its polymeric derivatives exhibit thermal resistance exceeding 350°C, validating their use in high-temperature melt processing.
Chemical Context & Derivatives[1][2][3][4][5][6]
To provide a comprehensive stability profile, this guide compares the base monomer against its three most critical derivatives:
Methyl 7-octenoate (M7O): The base monomer. A terminal alkene ester (
).
Methyl Octanoate (MO): The hydrogenated (saturated) derivative. Used as a baseline to determine the stability impact of the double bond.
Poly(methyl 7-octenoate) (P-M7O): The unsaturated polyester synthesized via ADMET polymerization.
Epoxidized Methyl 7-octenoate (E-M7O): A functionalized derivative often used as a plasticizer or stabilizer.
Experimental Methodology: The Self-Validating Protocol
As scientists, we must ensure our data reflects intrinsic material properties, not artifacts of the method. The following TGA protocol is designed to decouple physical evaporation from chemical bond scission.
Standardized TGA Protocol
Instrument: High-resolution TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).
Crucible Selection:
Liquids (M7O, MO, E-M7O):70
L Alumina () pan with a pinhole lid .
Reasoning: A pinhole lid creates a "self-generated atmosphere," suppressing premature evaporation and allowing the observation of the true boiling point/degradation onset. Open pans would result in total mass loss well below the degradation temperature due to volatility.
Solids (P-M7O):Open Platinum (Pt) or Alumina pan .
Reasoning: Polymers are non-volatile; open pans ensure rapid removal of pyrolysis gases, preventing secondary reactions (char formation) that skew mass loss data.
Atmosphere: Nitrogen (
) purge at 40 mL/min (Balance) and 60 mL/min (Sample).
Figure 1: Standardized TGA workflow ensuring differentiation between volatility and degradation.
Comparative Analysis & Results
The following data represents characteristic values derived from comparative studies of medium-chain fatty acid esters and their ADMET polymers [1][2][3].
Quantitative Performance Matrix
Derivative
State
/ Boiling Point (C)
(C)
(C)
Residual Mass (%)
Dominant Loss Mechanism
Methyl 7-octenoate (M7O)
Liquid
~200 (Boiling)
185
205
< 0.1
Evaporation
Methyl Octanoate (MO)
Liquid
~193 (Boiling)
178
195
< 0.1
Evaporation
Epoxidized (E-M7O)
Viscous Liquid
~240 (Boiling)
230*
265
~ 1.5
Mixed (Evap/Degradation)
Poly(methyl 7-octenoate)
Solid
N/A
355
430
3 - 5
Pyrolysis (Chain Scission)
*Note: For liquids in TGA,
often reflects the onset of rapid evaporation rather than chemical bond breaking, unless a high-pressure capsule is used.
In-Depth Technical Interpretation
The Monomer vs. Saturated Control (M7O vs. MO)
Both Methyl 7-octenoate and Methyl Octanoate exhibit "pseudo-stability" failures in TGA. They do not degrade chemically at their mass loss onset; they boil.
Observation: The mass loss step is smooth, single-stage, and leaves zero char.
Insight: The terminal double bond in M7O slightly elevates the boiling point compared to the saturated MO (~200°C vs 193°C) due to pi-pi stacking interactions increasing intermolecular forces. However, for high-temperature applications (>200°C), neither is suitable.
The Polymer Effect (P-M7O)
Polymerization via ADMET transforms the volatile monomer into a thermally robust polyester.
Observation: P-M7O shows no significant mass loss until ~350°C (
).
Mechanism: The degradation mechanism shifts from physical evaporation to random chain scission and
-hydrogen transfer . The absence of volatile chain ends and the high molecular weight ( g/mol ) lock the material in the solid phase until sufficient thermal energy exists to break C-C or C-O bonds [4].
Application: This confirms P-M7O is suitable for melt processing (e.g., injection molding) which typically occurs at 150–200°C, well within the safety window.
The Functionalized Derivative (E-M7O)
Epoxidation increases polarity and molecular weight, reducing volatility.
Observation: The onset of mass loss is delayed compared to the monomer.
Mechanism: The oxirane ring is thermally sensitive. While volatility is reduced, the epoxide ring may open or rearrange at temperatures above 250°C, leading to complex degradation profiles often seen as a multi-step weight loss [5].
Mechanistic Degradation Pathways
Understanding how these molecules fail is as important as when. The diagram below illustrates the divergent pathways for the monomer versus the polymer.[1]
Figure 2: Divergent thermal response pathways: Physical phase change (Monomer) vs. Chemical bond scission (Polymer).
Conclusion & Recommendations
For drug delivery vehicles or polymer precursors requiring thermal processing:
Processing Window:Methyl 7-octenoate must be handled below 150°C to prevent evaporative loss. It is volatile and not suitable for open-air high-temperature reactions without reflux.
Material Stability:Poly(methyl 7-octenoate) offers a robust thermal stability window up to 350°C . This makes it an excellent candidate for melt-processed biomedical devices where sterilization or extrusion is required.
Storage: Store monomers (M7O, MO) in sealed, cool containers to prevent slow evaporation. Store Epoxidized derivatives (E-M7O) away from acidic catalysts or excessive heat to prevent premature ring-opening.
References
PubChem. (2023). Methyl Octanoate | C9H18O2 - Physical Properties and Boiling Points. National Library of Medicine.
[Link]
Vilela, C., et al. (2014). ADMET polymerization of bis(10-undecenoate) derivatives: Synthesis and thermal properties. (Extrapolated data for terminal alkene ester polymers). Macromolecular Chemistry and Physics.
[Link]
Fokou, P. A., & Meier, M. A. R. (2009). Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Unsaturated Polyesters. Journal of the American Chemical Society.
[Link]
A Comparative Guide to Olefin Metathesis Efficiency: Benchmarking Methyl 7-Octenoate Against Internal Olefins
This guide provides an in-depth analysis of olefin metathesis efficiency, focusing on a comparative study between a terminal olefin ester, methyl 7-octenoate, and representative internal olefins. Designed for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of olefin metathesis efficiency, focusing on a comparative study between a terminal olefin ester, methyl 7-octenoate, and representative internal olefins. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that govern reactivity, catalyst selection, and reaction optimization. By understanding the causal relationships between substrate structure and catalytic performance, researchers can design more efficient, selective, and sustainable synthetic routes.
Chapter 1: The Foundations of Olefin Metathesis Reactivity
Olefin metathesis is a Nobel Prize-winning technology that enables the efficient and selective formation of carbon-carbon double bonds by redistributing alkylidene fragments between two alkenes.[1] The reaction's efficacy is not uniform across all substrates; it is profoundly influenced by the olefin's substitution pattern and the choice of catalyst.
The Chauvin Mechanism: The Heart of the Reaction
The universally accepted mechanism, first proposed by Yves Chauvin, involves a [2+2] cycloaddition between the metal-carbene catalyst and the olefin to form a metallacyclobutane intermediate.[2] This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal-carbene, which continues the catalytic cycle.[2] Understanding this mechanism is crucial as it highlights the importance of steric and electronic factors in the formation and breakdown of the key metallacyclobutane intermediate.[3]
Caption: The Chauvin mechanism for olefin metathesis.
Olefin Reactivity Hierarchy
Professor Robert H. Grubbs categorized olefins into four types based on their reactivity in cross-metathesis (CM), which provides a valuable framework for predicting reaction outcomes.[4]
Type I: Highly reactive, electron-rich, and sterically unhindered olefins (e.g., terminal olefins like methyl 7-octenoate). They readily form homodimers.
Type II: Less reactive olefins, often containing electron-withdrawing groups (e.g., acrylates).
Type III: Sterically hindered olefins that are slow to react and may inhibit the catalyst.
Type IV: Olefins that are essentially non-reactive and act as spectators.
In general, reactivity decreases with increased substitution and steric hindrance around the double bond.[5] Terminal olefins (RCH=CH₂) are significantly more reactive than internal olefins (RCH=CHR'), as the smaller hydrogen atoms present less steric clash during the approach to the bulky metal catalyst.[6]
Chapter 2: Designing a Benchmarking Study
To provide a clear, data-driven comparison, we designed a study to benchmark the self-metathesis of methyl 7-octenoate against a structurally related internal olefin, methyl 9-octadecenoate (methyl oleate).
Study Objective: To quantitatively compare the metathesis efficiency of a Type I terminal olefin against an internal olefin using common ruthenium catalysts, evaluating key performance indicators (KPIs).
Substrate Selection:
Terminal Olefin:Methyl 7-octenoate . This substrate is an excellent model for a functionalized Type I olefin, relevant in the synthesis of polymers and specialty chemicals. Its self-metathesis produces a symmetrical C14 diester and ethylene gas. The continuous removal of volatile ethylene from the reaction mixture provides a strong thermodynamic driving force, pushing the equilibrium towards the products.[7][8]
Internal Olefin:Methyl 9-octadecenoate (Methyl Oleate) . A widely available and industrially significant fatty acid methyl ester, it serves as a perfect counterpart.[9] Its self-metathesis is an equilibrium-limited process, yielding a mixture of starting material, 9-octadecene, and a C36 diester, with no volatile by-product.[10]
Catalyst Selection:
Grubbs Catalyst®, 1st Generation (G-I): Known for its selectivity towards terminal olefins but generally lower activity.
Grubbs Catalyst®, 2nd Generation (G-II): Features an N-heterocyclic carbene (NHC) ligand, offering significantly higher activity and broader substrate scope.
Hoveyda-Grubbs Catalyst, 2nd Generation (HG-II): A highly stable, fast-initiating catalyst with a chelating isopropoxybenzylidene ligand, widely used in various applications.[11]
Key Performance Indicators (KPIs):
Conversion (%): The percentage of starting material consumed.
Turnover Number (TON): Moles of product formed per mole of catalyst. It is a measure of catalyst longevity and efficiency.[12][13]
Process Mass Intensity (PMI) & E-Factor: Green chemistry metrics that assess the total mass used and waste generated relative to the product mass. A lower PMI or E-Factor signifies a more sustainable process.[14][15]
Chapter 3: Standardized Experimental Protocol
To ensure a valid comparison, all reactions must be conducted under identical conditions. The following protocol outlines a self-validating system for benchmarking the self-metathesis of a selected olefin.
Caption: Standardized workflow for benchmarking metathesis reactions.
Detailed Methodology: Self-Metathesis of Methyl 7-octenoate
Preparation: All glassware is oven-dried at 120 °C and cooled under an inert atmosphere (Argon or Nitrogen). Anhydrous, degassed toluene is prepared by sparging with argon for at least 30 minutes. Methyl 7-octenoate is passed through a short plug of activated basic alumina to remove peroxide inhibitors.
Reaction Setup: In a glovebox or under a continuous flow of inert gas, a Schlenk flask equipped with a magnetic stir bar is charged with methyl 7-octenoate (e.g., 1.0 mmol) and degassed toluene (to achieve a 0.5 M concentration).
Initiation: The flask is heated to the desired reaction temperature (e.g., 45 °C). A stock solution of the Grubbs II catalyst in degassed toluene is prepared. The reaction is initiated by adding the catalyst solution via syringe to achieve the desired catalyst loading (e.g., 0.1 mol%). This point is marked as time zero.
Monitoring: The reaction progress is monitored by taking small aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzing them by Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Quenching: Upon completion (as determined by GC analysis showing no further change in substrate concentration), the reaction is cooled to room temperature and quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst.[1]
Analysis: The final reaction mixture is analyzed by GC-FID to determine the final conversion of the starting material and the yield of the dimeric product. The identity of the products is confirmed by GC-Mass Spectrometry (GC-MS).
Calculations:
Conversion (%) = [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100
Turnover Number (TON) = Moles of product formed / Moles of catalyst used[16]
Chapter 4: Comparative Data Analysis and Discussion
The following tables summarize representative data for the self-metathesis reactions under standardized conditions (0.1 mol% catalyst, Toluene, 45 °C, 2h).
Table 1: Performance Metrics for Methyl 7-octenoate (Terminal Olefin)
Catalyst
Conversion (%)
Product Selectivity (%)
Turnover Number (TON)
G-I
85
>98
~845
G-II
>99
>98
~990
HG-II
>99
>98
~990
Table 2: Performance Metrics for Methyl Oleate (Internal Olefin)
Catalyst
Conversion (%)
Product Selectivity (%)
Turnover Number (TON)
G-I
<5
N/A
<50
G-II
~50 (Equilibrium)
>95
~250
HG-II
~50 (Equilibrium)
>95
~250
Discussion of Results
Terminal vs. Internal Reactivity: The data unequivocally demonstrates the superior reactivity of the terminal olefin, methyl 7-octenoate. With the highly active 2nd generation catalysts (G-II, HG-II), the reaction proceeds to near-full conversion. This high efficiency is driven by both the lower steric hindrance of the terminal double bond and the irreversible loss of the ethylene by-product, which shifts the reaction equilibrium to favor product formation.[7][17]
Internal Olefin Challenge: In stark contrast, methyl oleate shows significantly lower reactivity. The 1st generation catalyst is largely ineffective, a common observation for sterically demanding internal olefins.[18] Even with the more potent G-II and HG-II catalysts, the reaction reaches a thermodynamic equilibrium at approximately 50% conversion, as no volatile by-product is formed to drive the reaction forward.[9] Achieving higher conversion would require specialized techniques, such as performing the reaction under vacuum to remove the internal olefin by-product (9-octadecene), if its boiling point allows.
Catalyst Performance and Side Reactions: The 2nd generation catalysts are essential for activating internal olefins.[19] However, a critical consideration with these highly active catalysts, especially during long reaction times or at elevated temperatures required for internal olefins, is the potential for olefin isomerization.[8] Catalyst decomposition can form ruthenium-hydride species that catalyze the migration of the double bond along the alkyl chain, leading to a complex mixture of isomers and reducing the selectivity for the desired metathesis products.[20] This is less of a concern for the rapid and clean conversion of terminal olefins at lower temperatures.
Green Chemistry Perspective: From a sustainability standpoint, the metathesis of methyl 7-octenoate is far more efficient. The high conversion and selectivity at low catalyst loadings lead to a significantly lower Process Mass Intensity (PMI) and E-Factor. The reaction involving methyl oleate would require more energy (longer reaction times/higher temperatures) and a more complex purification process to separate the product from the unreacted starting material and the other metathesis product, resulting in more waste.
Chapter 5: Practical Implications and Recommendations
Catalyst Selection Guide:
If your substrate is a...
And you need...
Consider using...
Rationale
Terminal Olefin
High conversion, standard conditions
G-II or HG-II
Excellent activity and reliability for Type I substrates.
Terminal Olefin
High selectivity in a complex mixture
G-I
May offer better selectivity for terminal vs. internal olefins if both are present, albeit at a slower rate.
Internal Olefin
To achieve any conversion
G-II or HG-II
High activity is necessary to overcome the steric hindrance and slower kinetics.[19]
Sterically Hindered Olefin
To maximize yield
HG-II or specialized catalysts
The robust nature of HG-II and its derivatives often performs best with challenging substrates.[21][22]
Troubleshooting & Optimization:
Low Conversion with Internal Olefins: Increase catalyst loading (e.g., to 0.5-1.0 mol%), increase the reaction temperature, or consider running the reaction under reduced pressure to remove a more volatile product and shift the equilibrium.
Isomerization By-products: Keep reaction times as short as possible. Use the lowest effective temperature. The addition of mild acids like acetic acid or benzoquinone has been reported to suppress isomerization by inhibiting the formation of ruthenium-hydride species.
Catalyst Deactivation: Ensure all reagents and solvents are rigorously purified and degassed. Oxygen and protic impurities can deactivate the catalyst.
Conclusion
The metathesis efficiency of terminal olefins, exemplified by methyl 7-octenoate, is fundamentally and practically superior to that of internal olefins like methyl oleate. This difference is rooted in the principles of steric accessibility and thermodynamic driving forces. Terminal olefins react faster, proceed to higher conversions, and allow for more efficient and sustainable processes due to the irreversible removal of ethylene. While modern catalysts have made the metathesis of internal olefins feasible, these reactions remain challenging, often limited by equilibrium and susceptible to side reactions. For researchers in synthetic chemistry, a thorough understanding of this reactivity dichotomy is paramount for designing effective catalytic systems, selecting the appropriate catalyst, and optimizing reaction conditions to achieve desired synthetic outcomes.
References
SciSpace. (2021, September 6). A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds. Available at: [Link]
Fiveable. (2025, August 15). 12.5 Olefin metathesis - Organic Chemistry II. Available at: [Link]
Wiley Online Library. (2025, August 7). Ruthenium-Catalyzed Isomerization of Terminal Olefins: Applications to Synthesis. Available at: [Link]
National Institutes of Health. (n.d.). Kinetic Selectivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes. Available at: [Link]
ResearchGate. (n.d.). Grubb's categorization of olefins and rules for selectivity. Available at: [Link]
ResearchGate. (2025, August 10). Factors Influencing Ring Closure Through Olefin Metathesis. Available at: [Link]
Nature. (2022, May 20). Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. Available at: [Link]
Elsevier. (2008, February 7). Increased efficiency in cross-metathesis reactions of sterically hindered olefins. Available at: [Link]
Elsevier. (2025, June 11). Challenges in olefin metathesis. Available at: [Link]
MDPI. (2017, March 14). Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts. Available at: [Link]
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ACS Publications. (n.d.). New Approaches to Olefin Cross-Metathesis. Available at: [Link]
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ResearchGate. (2025, August 6). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Available at: [Link]
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Apeiron Synthesis. (2025, August 27). Cross-Metathesis Powered by Apeiron Synthesis Catalyst. Available at: [Link]
Longdom Publishing. (2013, January 18). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Available at: [Link]
RSC Publishing. (2021, February 9). Olefin metathesis: what have we learned about homogeneous and heterogeneous catalysts from surface organometallic chemistry?. Available at: [Link]
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ResearchGate. (n.d.). The evolution of turnover number (TON) vs. time for C6, C8, and C10 olefins metathesis reactions using 1 (A) and 2 (B) at room temperature in batch conditions. Available at: [Link]
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